Simmiparib
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18F4N6O2 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[5-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H18F4N6O2/c1-12-10-32(11-19-29-31-22(33(12)19)23(25,26)27)21(35)16-8-13(6-7-17(16)24)9-18-14-4-2-3-5-15(14)20(34)30-28-18/h2-8,12H,9-11H2,1H3,(H,30,34) |
InChI Key |
QNQFPYADHVFRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C(F)(F)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
Foundational & Exploratory
Simmiparib: A Technical Guide to its Biological Targets and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simmiparib is a potent, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Its mechanism of action centers on the disruption of DNA single-strand break repair, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in the homologous recombination (HR) repair pathway.[3] This targeted approach results in synthetic lethality, inducing G2/M cell cycle arrest and apoptosis in susceptible tumor cells. This technical guide provides a comprehensive overview of the biological targets and cellular pathways of this compound, including quantitative data on its activity, detailed experimental protocols, and visual representations of its mechanism of action.
Biological Targets
The primary biological targets of this compound are the nuclear enzymes Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2).[1][2] These enzymes play a critical role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).
Quantitative Data: Inhibitory Activity
This compound exhibits high potency against both PARP1 and PARP2, with inhibitory concentrations in the nanomolar range. Its inhibitory activity has been shown to be more potent than that of the first-generation PARP inhibitor, olaparib.[1][3]
| Target | IC50 (nM) | Assay Type | Reference |
| PARP1 | 1.75 | ELISA | [2] |
| PARP1 | 0.74 | Biotinylated NAD+-based assay | [1] |
| PARP2 | 0.22 | Not Specified | [1][2] |
Table 1: In vitro inhibitory activity of this compound against PARP1 and PARP2.
Cellular Pathways
This compound's anticancer activity is a consequence of its modulation of several key cellular pathways, primarily the DNA damage response (DDR) pathway.
DNA Damage Response and Synthetic Lethality
In normal cells, SSBs are efficiently repaired by the PARP-mediated BER pathway. However, in the presence of this compound, PARP enzymes are inhibited, leading to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more lethal double-strand breaks (DSBs).
In cells with a functional homologous recombination (HR) pathway, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is known as synthetic lethality.
G2/M Cell Cycle Arrest
The accumulation of DSBs triggers the activation of cell cycle checkpoints. This compound treatment has been shown to induce a robust G2/M arrest in HR-deficient cells.[1] This arrest is mediated by the activation of the ATM/ATR signaling pathways, which in turn phosphorylate and activate downstream kinases such as Chk1 and Chk2. Activated Chk1/Chk2 then phosphorylate and inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.
Apoptosis
Prolonged G2/M arrest and the accumulation of irreparable DNA damage ultimately lead to the induction of apoptosis. This compound has been shown to induce apoptosis in a dose-dependent manner in HR-deficient cancer cells.[1] This process involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.
Experimental Protocols
PARP Inhibition Assay (ELISA-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP1.
-
Reagents: Recombinant human PARP1, biotinylated NAD+, streptavidin-HRP, HRP substrate (e.g., TMB), stop solution, assay buffer.
-
Procedure: a. Coat a 96-well plate with histone. b. Add PARP1 enzyme to the wells. c. Add varying concentrations of this compound. d. Initiate the reaction by adding biotinylated NAD+. e. Incubate at room temperature. f. Wash the wells and add streptavidin-HRP. g. Incubate and wash. h. Add HRP substrate and incubate until color develops. i. Add stop solution and measure absorbance at 450 nm.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents: Cancer cell lines (e.g., MDA-MB-436, Capan-1), culture medium, this compound, MTT reagent, DMSO.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of this compound concentrations for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.
-
Data Analysis: Determine the IC50 values by plotting cell viability against the log concentration of this compound.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
This protocol describes the detection of key proteins involved in this compound-induced cell cycle arrest and apoptosis.
-
Reagents: Cell lysates from treated and untreated cells, protein assay reagent, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-Chk1, anti-phospho-Chk2, anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure: a. Prepare cell lysates and determine protein concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Animals: Immunodeficient mice (e.g., nude or SCID mice).
-
Cell Lines: Human cancer cell lines with known HR status (e.g., BRCA1-mutant MDA-MB-436).
-
Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors to reach a palpable size. c. Randomize mice into treatment and control groups. d. Administer this compound orally at various doses (e.g., 2, 4, 8 mg/kg) daily for a specified period (e.g., 14 or 42 days).[1] e. Measure tumor volume and body weight regularly.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Quantitative In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.
| Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| V-C8 (BRCA2-/-) | Xenograft | 8 mg/kg, p.o., qd, 14 days | 74.53% | [1] |
| MDA-MB-436 (BRCA1-) | Xenograft | 2, 4, 8 mg/kg, p.o., qd, 14 days | 64.93%, 82.98%, 85.79% | [2] |
| BRCA1-mutated breast cancer | Xenograft | 10, 50 mg/kg, p.o., qd, 42 days | 76.73%, 93.82% | [2] |
Table 2: In vivo efficacy of this compound in xenograft models.
Conclusion
This compound is a potent PARP1/2 inhibitor with a well-defined mechanism of action that exploits the concept of synthetic lethality in HR-deficient cancers. Its ability to induce DNA damage, G2/M cell cycle arrest, and apoptosis underscores its potential as a targeted cancer therapeutic. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians involved in the development and application of PARP inhibitors. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of this compound in various cancer types.
References
An In-depth Technical Guide to the Early Preclinical Studies of Simmiparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simmiparib is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] Early preclinical studies have demonstrated its potential as an anticancer agent, particularly in tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Core Quantitative Data
The following tables summarize the key quantitative findings from early preclinical evaluations of this compound, with comparative data for the established PARP inhibitor, Olaparib, where available.
Table 1: In Vitro PARP Inhibition and Anti-proliferative Activity
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| This compound | PARP1 | 1.75 | - | - | [1] |
| PARP2 | 0.22 | - | - | [1] | |
| - | - | MDA-MB-436 (BRCA1 mutant) | Not explicitly stated, but potent | [1] | |
| - | - | Capan-1 (BRCA2 mutant) | Not explicitly stated, but potent | [1] | |
| Olaparib | PARP1/2 | ~2-fold less potent than this compound | - | 43.8-fold less potent than this compound in 11 HR-deficient cell lines | [1][2] |
| - | - | Pediatric Solid Tumor Cell Lines | Median: 3.6 (Range: 1-33.8) | [3][4] | |
| - | - | Breast Cancer Cell Lines (MTT Assay) | 3.7 - 31 | [5][6] | |
| - | - | Breast Cancer Cell Lines (Colony Formation) | <0.01 - 2.5 | [5][6] | |
| - | - | Ovarian Cancer Cell Lines (Clonogenic) | 0.0003 - 21.7 | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | V-C8 (BRCA2-/-) | 2, 4, 8 mg/kg; p.o.; qd, for 14 days | 74.53% at 8 mg/kg | [1] |
| MDA-MB-436 (BRCA1 mutant) | 2, 4, 8 mg/kg; p.o.; qd, for 14 days | 64.93% at 2 mg/kg, 82.98% at 4 mg/kg, 85.79% at 8 mg/kg | [1] | |
| BRCA1-mutated breast cancer | 10, 50 mg/kg; p.o.; qd, for 42 days | 76.73% at 10 mg/kg, 93.82% at 50 mg/kg | [1] | |
| Olaparib | HR-deficient xenografts | Not specified | ~10-fold less TGI than this compound | [1][2] |
| Ewing Sarcoma & Neuroblastoma | Not specified | Did not antagonize chemotherapy, but clear synergy not demonstrated | [3][4] | |
| MDA-MB-436 (BRCA1mut) | 100 mg/kg; p.o.; qd | - | [8] | |
| Capan-1 (intracranial) | 75 mg/kg; p.o.; qd | -19% (tumor growth) | [8] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration in Mice)
| Parameter | Value | Reference |
| tmax (plasma) | ~5 minutes | [9][10] |
| Plasma Half-life (t1/2) | 2.47 to 4.26 hours | [9] |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the early preclinical evaluation of this compound are provided below.
PARP Inhibition Assays
a) ELISA-based PARP Inhibition Assay
This assay quantifies the inhibition of PARP enzyme activity in a cell-free system.
-
Plate Preparation: Histone-coated 96-well plates are used.
-
Reaction Mixture: A reaction buffer containing NAD+ (e.g., 6 µmol/L) and a DNA activator (e.g., 100 µg/mL deoxyoligonucleotide) is added to each well.
-
Compound Addition: 10 µL of this compound at various concentrations or a solvent control is added.
-
Enzyme Reaction: The reaction is initiated by adding 20 µL of recombinant human PARP1 (e.g., 10 ng/well) and incubated for 1.5 hours.
-
Detection:
-
After washing with PBST, a primary anti-PARP polyclonal antibody is added and incubated for 1.5 hours.
-
Following another wash, a secondary goat anti-rabbit IgG horseradish peroxidase (HRP) antibody is added and incubated for 30 minutes.
-
A substrate solution (e.g., 0.03% H2O2 and 2 mg/mL OPD in citrate buffer) is added for 10 minutes.
-
The reaction is stopped with H2SO4.
-
-
Data Analysis: Absorbance is measured at 490 nm. The percentage of inhibition is calculated, and the IC50 value is determined using the Logit method.
b) Biotinylated NAD+-based PARP Assay
This method relies on the incorporation of a biotinylated NAD+ substrate by PARP onto histone proteins.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the PARP enzyme, a histone substrate, and a mixture of NAD+ and biotinylated NAD+.
-
Incubation: The reaction is incubated to allow for the PARP-mediated transfer of biotinylated ADP-ribose to the histones.
-
Detection:
-
The plate is washed to remove unincorporated biotinylated NAD+.
-
Streptavidin-HRP is added to the wells, which binds to the biotinylated histones.
-
After another wash, a chemiluminescent or colorimetric HRP substrate is added.
-
-
Data Analysis: The resulting signal, proportional to PARP activity, is measured using a luminometer or spectrophotometer.
Cell Viability Assays
a) Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (vol/vol) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Data Analysis: Absorbance is measured at 510 nm.
b) Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.
-
Cell Seeding: 100 µL of cell suspension (e.g., 5000 cells/well) is added to a 96-well plate and pre-incubated for 24 hours.
-
Compound Treatment: 10 µL of various concentrations of this compound is added to the wells, and the plate is incubated for the desired period (e.g., 6, 12, 24, or 48 hours).
-
Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader.
Western Blotting for Cell Cycle and DNA Damage Proteins
This technique is used to detect changes in the expression levels of key proteins involved in this compound's mechanism of action.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., γH2AX, Chk1, Chk2, p-Cyclin B1, Cyclin B1, p-CDK1, CDK1) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice are typically used.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses and schedules.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound's preclinical evaluation.
Caption: Mechanism of synthetic lethality induced by this compound.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Caption: Workflow for in vivo xenograft efficacy studies.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Simmiparib: A Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simmiparib is a potent, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP inhibitors represent a targeted cancer therapy that exploits the concept of synthetic lethality. In cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated base excision repair leads to the accumulation of cytotoxic double-strand DNA breaks, resulting in cell cycle arrest and apoptosis.[3][4] Preclinical studies have demonstrated that this compound exhibits significant anti-cancer activity in HR-deficient tumor models, with greater potency compared to the first-generation PARP inhibitor, olaparib.[1][5] This document provides an in-depth review of the existing preclinical literature on this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-tumor effect through a dual mechanism:
-
Catalytic Inhibition of PARP: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).[6]
-
PARP Trapping: this compound traps PARP enzymes on the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication forks, leading to the formation of double-strand breaks (DSBs).[1][6]
In cells with a functional HR repair pathway, these DSBs can be efficiently repaired. However, in HR-deficient cancer cells, the inability to repair these breaks leads to genomic instability, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PARP1 | ELISA | 1.75 | [2][7] |
| PARP2 | ELISA | 0.22 | [2][7] |
| MDA-MB-436 (BRCA1 mutant) | Cell Viability | 0.2 | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition Rate | Reference |
| V-C8 (BRCA2-/-) | 8 mg/kg, p.o., qd, 14 days | 74.53% | [2] |
| MDA-MB-436 (BRCA1 mutant) | 2 mg/kg, p.o., qd, 14 days | 64.93% | [2][8] |
| 4 mg/kg, p.o., qd, 14 days | 82.98% | [2][8] | |
| 8 mg/kg, p.o., qd, 14 days | 85.79% | [2][8] | |
| BRCA1-mutated breast cancer | 10 mg/kg, p.o., qd, 42 days | 76.73% | [8] |
| 50 mg/kg, p.o., qd, 42 days | 93.82% | [8] |
p.o. = per os (by mouth); qd = quaque die (every day)
Table 3: Pharmacokinetic Properties of this compound in Nude Mice
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | 2.47 - 4.26 hours | [7] |
Key Experimental Protocols
The following are representative protocols for key experiments cited in the this compound literature. These are synthesized from general laboratory methods and specific details mentioned in the publications.
PARP Inhibition Assay (ELISA-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP enzymes.
-
Reagents and Materials: Recombinant human PARP1 or PARP2, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution, and this compound at various concentrations.
-
Procedure:
-
Add PARP enzyme and this compound (or vehicle control) to the histone-coated wells.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature to allow for PAR chain formation.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Incubate until a color change is observed, then add stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative activity of this compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines (e.g., MDA-MB-436), cell culture medium, 96-well plates, this compound, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animals and Materials: Immunocompromised mice (e.g., nude mice), cancer cells (e.g., MDA-MB-436), Matrigel (optional), this compound formulation for oral gavage, and calipers.
-
Procedure:
-
Subcutaneously inject approximately 5-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., at doses of 2, 4, 8, 10, or 50 mg/kg) or vehicle control daily for the specified duration (e.g., 14 or 42 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot).
-
Calculate the tumor growth inhibition rate for each treatment group compared to the control group.
-
Western Blot for DNA Damage Markers
This protocol details the detection of DNA damage markers, such as phosphorylated H2AX (γH2AX), in cells or tumor tissues following treatment with this compound.
-
Reagents and Materials: Cell or tissue lysates, lysis buffer, primary antibodies (e.g., anti-γH2AX, anti-PARP), HRP-conjugated secondary antibodies, and ECL substrate.
-
Procedure:
-
Prepare protein lysates from cells or tumor tissues treated with this compound or vehicle control.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
This compound's Mechanism of Action in HR-Deficient Cancer Cells
Caption: this compound's synthetic lethality pathway in HR-deficient cells.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Simmiparib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Simmiparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] It has demonstrated significant anti-cancer activity in preclinical models, positioning it as a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination repair (HRR).[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways.
Pharmacodynamics: Potent and Selective Inhibition of PARP
This compound exerts its anti-tumor effects through the inhibition of PARP1 and PARP2. This inhibition leads to the accumulation of DNA double-strand breaks (DSBs) in cancer cells, ultimately triggering G2/M cell cycle arrest and apoptosis.[1][2] Its cytotoxic effects are particularly pronounced in cancer cells with pre-existing DNA repair defects, such as BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.
In Vitro Potency
This compound has shown high potency against PARP1 and PARP2 in enzymatic assays.
| Target | IC50 (nM) |
| PARP1 | 1.75[1][3] |
| PARP2 | 0.22[1][3] |
In cellular assays, this compound demonstrates potent anti-proliferative activity against various cancer cell lines, especially those with HRR deficiencies. For instance, in the BRCA1-deficient MDA-MB-436 cancer cell line, this compound exhibited an IC50 of 0.2 nM.[3]
Cellular Mechanisms of Action
The primary pharmacodynamic effects of this compound at the cellular level include:
-
Induction of DNA Damage: Treatment with this compound leads to a dose-dependent increase in the levels of γH2AX, a marker of DNA double-strand breaks.[1]
-
Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest, a consequence of the accumulation of DNA damage.[1] This is associated with increased phosphorylation of Chk1 and Chk2, and elevated protein levels of p-Cyclin B1 (S147), Cyclin B1, p-CDK1 (Y15), and CDK1.[1][3]
-
Apoptosis Induction: By preventing DNA repair, this compound ultimately triggers programmed cell death (apoptosis) in cancer cells.[1]
Caption: Mechanism of action of this compound leading to apoptosis in HRR-deficient cells.
Pharmacokinetics: Favorable Oral Bioavailability and In Vivo Efficacy
Preclinical studies in animal models have indicated that this compound possesses excellent pharmacokinetic properties when administered orally.[2]
In Vivo Efficacy
This compound has demonstrated significant, dose-dependent anti-tumor activity in xenograft models of human cancers.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition Rate |
| V-C8 (BRCA2-/-) | 8 mg/kg, p.o., qd, 14 days | 74.53%[1] |
| MDA-MB-436 (BRCA1-) | 2 mg/kg, p.o., qd, 14 days | 64.93%[1][3] |
| 4 mg/kg, p.o., qd, 14 days | 82.98%[1][3] | |
| 8 mg/kg, p.o., qd, 14 days | 85.79%[1][3] | |
| BRCA1-mutated Breast Cancer | 10 mg/kg, p.o., qd, 42 days | 76.73%[3] |
| 50 mg/kg, p.o., qd, 42 days | 93.82%[3] |
Notably, these anti-tumor effects were achieved without causing significant loss of body weight in the treated animals.[1]
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound.
In Vitro PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction mixture containing a histone-coated plate, biotinylated NAD+, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of poly(ADP-ribosyl)ated histone is quantified using a colorimetric or chemiluminescent detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for determining the in vitro PARP inhibitory activity of this compound.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the data is used to determine the IC50 value for cell growth inhibition.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human cancer cells (e.g., MDA-MB-436) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses according to a defined schedule (e.g., once daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed, and the tumor growth inhibition rate is calculated.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
References
Simmiparib: An In-Depth Analysis of its Selectivity for PARP1 versus PARP2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Simmiparib, a potent and orally active Poly(ADP-ribose) polymerase (PARP) inhibitor. The focus of this document is to dissect the selectivity of this compound for PARP1 versus PARP2, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Assessment of this compound's Potency and Selectivity
This compound has demonstrated high potency against both PARP1 and PARP2. The following table summarizes the available quantitative data on its inhibitory activity.
| Parameter | PARP1 | PARP2 | Reference |
| IC50 | 1.75 nM | 0.22 nM | [1] |
| Relative Potency | - | - | This compound is approximately 2-fold more potent than Olaparib in inhibiting PARP1/2.[2] |
| Selectivity | - | - | This compound exhibits over 90-fold selectivity for PARP1/2 compared to other tested PARP family members.[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Exploiting Synthetic Lethality
This compound's anticancer activity is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated base excision repair (BER) by this compound leads to the accumulation of single-strand breaks (SSBs).[3][4] During DNA replication, these SSBs are converted into toxic DSBs.[4] The HR-deficient cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]
The Role of PARP1 and PARP2 in Base Excision Repair
PARP1 and PARP2 are key players in the BER pathway, which is responsible for repairing DNA base lesions and single-strand breaks. Upon detection of a DNA break, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[5][6] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[4]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-gist.org [the-gist.org]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of PARP1, PARP2 & PARP3 on the Base Excision Repair of Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of Simmiparib's Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simmiparib is a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's anticancer activity, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and visualizing the underlying molecular mechanisms and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Data Presentation: Quantitative Efficacy of this compound
This compound has demonstrated significant potency and selectivity in preclinical in vitro studies. Its inhibitory activity against PARP1 and PARP2, as well as its antiproliferative effects on various cancer cell lines, are summarized below.
Table 1: PARP Enzyme Inhibitory Activity of this compound
| Target | IC50 (nM) | Fold Potency vs. Olaparib | Selectivity |
| PARP1 | 1.75[2][3] | ~2-fold more potent[1][4] | >90-fold over other tested PARP family members[1][4] |
| PARP2 | 0.22[2][3] | Not explicitly stated | >90-fold over other tested PARP family members[1][4] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | This compound IC50 (nM) | Fold Potency vs. Olaparib | Selectivity (vs. HR-proficient cells) |
| MDA-MB-436 | Breast Cancer | BRCA1 deficient | 0.2[3] | 43.8-fold more potent across 11 HR-deficient cell lines[1][4] | 26 to 235-fold[1][4] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Data not available | 43.8-fold more potent across 11 HR-deficient cell lines[1][4] | 26 to 235-fold[1][4] |
| V-C8 | Chinese Hamster Ovary | BRCA2 deficient | Data not available | 43.8-fold more potent across 11 HR-deficient cell lines[1][4] | 26 to 235-fold[1][4] |
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells are unable to efficiently repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality.[5]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound's anticancer activity are provided below.
PARP1/2 Enzyme Activity Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2.
Principle: A colorimetric or fluorometric assay is used to measure the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP enzymes in the presence of damaged DNA. The amount of incorporated biotin is then detected using streptavidin-HRP and a suitable substrate.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and wash with PBS.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and the recombinant PARP1 or PARP2 enzyme.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the PARP reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add a colorimetric or fluorometric HRP substrate.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, exciting the fluorochromes with a 488 nm laser and detecting the emission of FITC and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI in stained cells is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. This compound has been shown to induce G2/M arrest in HR-deficient cells.[1][2]
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response and cell cycle regulation following this compound treatment.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
Key Proteins to Analyze:
-
γH2AX: A marker for DNA double-strand breaks. This compound treatment leads to an increase in γH2AX levels in HR-deficient cells.[2]
-
Phospho-Chk1 and Phospho-Chk2: Checkpoint kinases activated in response to DNA damage.[2][3]
-
Cyclin B1 and p-CDK1 (Y15): Key regulators of the G2/M transition. Changes in their levels can confirm G2/M arrest.[2][3]
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The in vitro data strongly support the potent and selective anticancer activity of this compound, particularly in cancer cells with homologous recombination deficiencies. Its mechanism of action, centered on PARP1/2 inhibition and the induction of synthetic lethality, has been well-characterized through a series of standard and robust in vitro assays. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a promising therapeutic agent in oncology.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical… [ouci.dntb.gov.ua]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Simmiparib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Simmiparib, a potent and orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, in preclinical in vivo mouse models. This compound has demonstrated significant anti-tumor activity, particularly in cancers with homologous recombination (HR) deficiencies.[1][2]
Introduction and Mechanism of Action
This compound is a small molecule inhibitor targeting PARP1 and PARP2 with high potency (IC50 values of 1.75 nM and 0.22 nM, respectively).[2][3] Its mechanism of action is based on the principle of synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP enzymes play a crucial role.[4][5] Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4]
In cells with a competent HR repair pathway, these DSBs can be efficiently repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2][4] this compound not only inhibits the catalytic activity of PARP but also traps PARP on the DNA, forming PARP-DNA complexes that are highly cytotoxic.[1][5][6]
Signaling Pathway of this compound in HR-Deficient Cancer Cells
Caption: Mechanism of action of this compound in HR-deficient tumor cells.
In Vivo Efficacy Data
This compound has shown significant, dose-dependent anti-tumor efficacy in various xenograft mouse models, particularly those with BRCA1 or BRCA2 mutations. It has demonstrated superior growth inhibition compared to the first-generation PARP inhibitor, Olaparib.[1]
Table 1: Efficacy of this compound in BRCA-Deficient Xenograft Models
| Mouse Model | Cell Line | Dosing Regimen | Duration | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | V-C8 (BRCA2-/-) | 8 mg/kg, p.o., qd | 14 days | 74.53 | [2] |
| Nude Mice | MDA-MB-436 (BRCA1-) | 2 mg/kg, p.o., qd | 14 days | 64.93 | [2][3] |
| Nude Mice | MDA-MB-436 (BRCA1-) | 4 mg/kg, p.o., qd | 14 days | 82.98 | [2][3] |
| Nude Mice | MDA-MB-436 (BRCA1-) | 8 mg/kg, p.o., qd | 14 days | 85.79 | [2][3] |
| Nude Mice | BRCA1-mutated Breast Cancer | 10 mg/kg, p.o., qd | 42 days | 76.73 | [2][3] |
| Nude Mice | BRCA1-mutated Breast Cancer | 50 mg/kg, p.o., qd | 42 days | 93.82 | [2][3] |
p.o. = oral administration; qd = once daily
Studies have shown that this compound is well-tolerated at effective doses, with no significant loss of body weight observed in the treated mice.[2]
Experimental Protocols
This section outlines a standard protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a this compound xenograft study.
Materials and Reagents
-
This compound: (Source as per user's supplier)
-
Vehicle: A suitable vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in sterile water).
-
Cell Line: HR-deficient human cancer cell line (e.g., MDA-MB-436 for BRCA1-deficiency).
-
Animals: Immunodeficient mice (e.g., female nude mice, 6-8 weeks old).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel: (Optional, for aiding tumor establishment).
-
Calipers: For tumor measurement.
-
Oral Gavage Needles.
Animal Handling and Care
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[7] Mice should be housed in a pathogen-free environment with access to food and water ad libitum.
Xenograft Model Establishment
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free media or PBS, potentially mixed with Matrigel at a 1:1 ratio, to a final concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
Dosing and Administration
-
Drug Formulation: Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final desired concentrations with the chosen vehicle. Formulations should be prepared fresh daily or as stability data permits.
-
Randomization: Once the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily (qd). Doses can be selected based on the data presented in Table 1 (e.g., 2, 4, 8, 10, or 50 mg/kg).
Efficacy and Toxicity Assessment
-
Tumor Measurement: Measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Endpoint Criteria: The study may be terminated after a fixed duration (e.g., 14 or 42 days) or when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and body weight between groups. At the end of the study, tumors can be excised for further pharmacodynamic (PD) analysis, such as measuring the reduction of poly(ADP-ribose) (PAR) formation.[1]
Concluding Remarks
This compound is a next-generation PARP inhibitor with robust preclinical activity in in vivo mouse models of HR-deficient cancers. Its oral bioavailability and potent anti-tumor efficacy make it a compelling candidate for further development. The protocols and data presented here provide a solid foundation for researchers designing in vivo studies to explore the therapeutic potential of this compound.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of Simmiparib for Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simmiparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] By inhibiting PARP, this compound leads to an accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during replication.[3] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DNA damage results in synthetic lethality and apoptotic cell death.[3][4] Preclinical xenograft studies have demonstrated the significant anti-tumor efficacy of this compound, particularly in HR-deficient cancer models.[1][5]
These application notes provide a comprehensive overview of the optimal dosage of this compound in xenograft studies, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different xenograft models and dosages.
Table 1: Efficacy of this compound Monotherapy in BRCA-Mutant Xenograft Models
| Xenograft Model | Cancer Type | Dosage (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 2 mg/kg | Once daily for 14 days | 64.93% | [2] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 4 mg/kg | Once daily for 14 days | 82.98% | [2] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 8 mg/kg | Once daily for 14 days | 85.79% | [2] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 10 mg/kg | Not Specified | >98% | [4] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 50 mg/kg | Not Specified | 93.82% | [2] |
| V-C8 (BRCA2 deficient) | Not Specified | 2 mg/kg | Once daily for 14 days | Not Specified | [2] |
| V-C8 (BRCA2 deficient) | Not Specified | 4 mg/kg | Once daily for 14 days | Not Specified | [2] |
| V-C8 (BRCA2 deficient) | Not Specified | 8 mg/kg | Once daily for 14 days | Not Specified | [2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in HR-deficient cancer cells.
Caption: this compound's mechanism of action in HR-deficient cells.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol outlines the steps for establishing a subcutaneous tumor xenograft model using a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other basement membrane matrix)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvest:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.
-
Perform a cell count and assess viability (should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups.
-
Caption: Workflow for establishing a subcutaneous xenograft model.
Protocol 2: this compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to xenograft-bearing mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Balance
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while triturating or homogenizing to ensure a uniform suspension. Prepare fresh daily.
-
-
Dosage Calculation:
-
Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight (e.g., 10 mL/kg).
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse for any signs of distress after administration.
-
-
Treatment Schedule:
-
Administer this compound or vehicle according to the predetermined schedule (e.g., once daily for 14-21 days).
-
Protocol 3: Efficacy Evaluation
This protocol details the methods for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Calipers
-
Balance
-
Data collection and analysis software
Procedure:
-
Tumor Volume Measurement:
-
Measure tumor dimensions and mouse body weight 2-3 times per week throughout the study.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Plot the mean tumor volume ± SEM (Standard Error of the Mean) over time for each group.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
-
Toxicity Assessment:
-
Monitor mouse body weight as an indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Observe the mice for any clinical signs of toxicity (e.g., changes in behavior, posture, or appearance).
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or when signs of morbidity become apparent.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamic or histological analysis).
-
Conclusion
The provided data and protocols offer a robust framework for conducting xenograft studies to determine the optimal dosage and efficacy of this compound. The evidence strongly suggests that this compound is a highly effective PARP inhibitor, particularly in HR-deficient tumor models, with significant tumor growth inhibition observed at doses ranging from 2 to 50 mg/kg. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental objectives, ensuring careful monitoring of both anti-tumor activity and potential toxicity to establish a therapeutic window for this promising anti-cancer agent.
References
- 1. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing a Simmiparib-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simmiparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. While showing promise in cancer therapy, particularly in tumors with homologous recombination deficiencies, the development of resistance remains a significant clinical challenge. The establishment of this compound-resistant cell lines is a critical step in understanding the underlying mechanisms of resistance and for the development of novel strategies to overcome it. These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell lines in vitro.
Data Presentation
Table 1: Proliferative Inhibition of this compound in Sensitive and Resistant Capan-1 Pancreatic Cancer Cells
| Cell Line | This compound IC₅₀ (µM) | Resistance Fold |
| Capan-1 (Parental) | 0.001 | 1 |
| Capan-1/SP (this compound-Resistant) | 1.916 | 1916 |
Note: The data presented here are representative and compiled from published studies on PARP inhibitor resistance in Capan-1 cells. The Capan-1/SP cell line was developed through continuous exposure to increasing concentrations of this compound.[1]
Table 2: Cross-Resistance Profile of this compound-Resistant Capan-1/SP Cells to Other PARP Inhibitors
| PARP Inhibitor | Capan-1 IC₅₀ (µM) | Capan-1/SP IC₅₀ (µM) | Resistance Fold |
| Olaparib | 1.21 | 10.92 | 9.0 |
| Talazoparib | 0.002 | 0.14 | 70.0 |
| Niraparib | 0.015 | 0.55 | 36.7 |
| Rucaparib | 0.02 | 0.82 | 41.0 |
Note: This table illustrates that resistance to this compound can confer cross-resistance to other PARP inhibitors, a crucial consideration in sequential therapy strategies. Data is illustrative based on findings in PARPi-resistant Capan-1 cells.[1]
Table 3: Expression Levels of Resistance-Associated Proteins in Capan-1 and Capan-1/SP Cells
| Protein | Capan-1 (Relative Expression) | Capan-1/SP (Relative Expression) | Fold Change |
| Truncated BRCA2 | Undetectable | Detected | - |
| COX-2 | 1.0 | 4.5 | 4.5 |
| BIRC3 | 1.0 | 6.2 | 6.2 |
Note: This table summarizes the key molecular alterations observed in this compound-resistant cells, pointing towards the restoration of homologous recombination and the upregulation of anti-apoptotic pathways as primary resistance mechanisms.[2][3]
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line (Capan-1/SP)
This protocol describes the generation of a this compound-resistant cell line using a continuous, dose-escalation method.[1]
Materials:
-
Parental Capan-1 human pancreatic cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Seeding: Seed parental Capan-1 cells in a T-25 flask at a density of 1 x 10⁶ cells and allow them to adhere overnight.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically the IC₂₀ (the concentration that inhibits 20% of cell growth), which should be determined beforehand using a cell viability assay (see Protocol 2).
-
Dose Escalation:
-
Culture the cells in the presence of the initial this compound concentration. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
When the cells become confluent and their growth rate recovers, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. It is crucial to monitor cell morphology and viability closely. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the concentration to the previous step.
-
This process can take several months (e.g., 136 days for Capan-1/SP).[1]
-
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells as a backup.
-
Establishment of a Stable Resistant Line: Once the cells can proliferate steadily at a high concentration of this compound (e.g., 100-fold or more of the initial IC₅₀), the resistant cell line is considered established.
-
Characterization: The newly established resistant cell line should be thoroughly characterized by determining its IC₅₀ for this compound and other relevant drugs (see Protocol 2), and by analyzing the expression of potential resistance markers (see Protocol 3).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete growth medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Resistance Markers
This protocol is for detecting the expression levels of proteins such as COX-2 and BIRC3.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-BIRC3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors. [escholarship.org]
- 2. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Simmiparib-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simmiparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] In cancer cells with homologous recombination repair deficiencies, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP by this compound leads to the accumulation of DNA double-strand breaks during replication.[1][3] This extensive DNA damage triggers G2/M cell cycle arrest and subsequently induces apoptosis, the process of programmed cell death.[1][3] Accurate assessment of apoptosis is therefore a critical step in evaluating the efficacy of this compound and other PARP inhibitors.
These application notes provide detailed protocols for key assays to quantify this compound-induced apoptosis, present data in a structured format, and illustrate the underlying molecular pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from key apoptosis assays. These tables are designed for easy comparison of results from cells treated with this compound versus control cells.
Table 1: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.4 ± 3.5 | 15.8 ± 2.2 | 8.8 ± 1.9 |
| This compound | 100 | 42.1 ± 4.1 | 35.2 ± 3.7 | 22.7 ± 3.1 |
Data is representative and may vary based on cell line and experimental conditions. The data presented is modeled on findings in BRCA1-deficient MDA-MB-436 cells treated for 5 days.[4]
Table 2: Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent substrate.
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,876 | 1.0 |
| This compound | 10 | 48,789 ± 4,521 | 3.2 |
| This compound | 100 | 125,432 ± 11,876 | 8.2 |
Data is representative and may vary based on cell line and experimental conditions. The data presented is modeled on findings in BRCA1-deficient MDA-MB-436 cells treated for 5 days.[4]
Table 3: Western Blot Densitometry for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins. Densitometry is used to quantify these changes.
| Treatment Group | Concentration (nM) | Cleaved PARP / Total PARP Ratio (Fold Change) | Bcl-2 / β-actin Ratio (Fold Change) | Bax / β-actin Ratio (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 3.5 ± 0.4 | 0.6 ± 0.1 | 1.8 ± 0.2 |
| This compound | 100 | 8.2 ± 0.9 | 0.3 ± 0.05 | 2.5 ± 0.3 |
This table provides an example of how to present quantified Western blot data. Actual values will depend on the specific antibodies and experimental conditions used.
Table 4: Quantification of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
| Treatment Group | Concentration (nM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.8 ± 0.5 |
| This compound | 10 | 12.5 ± 2.1 |
| This compound | 100 | 35.7 ± 4.3 |
This table provides an example of how to present quantified TUNEL assay data. Actual values will depend on the cell line and treatment duration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the levels of key proteins involved in apoptosis, such as PARP, cleaved PARP, and members of the Bcl-2 family.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
TUNEL Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche or similar)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the cells with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips and analyze the cells using a fluorescence microscope. Alternatively, detach and analyze the cells by flow cytometry.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing apoptosis.
Caption: Logical relationship of events in this compound's action.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining 53BP1 with BRCA1 as a biomarker to predict the sensitivity of poly(ADP-ribose) polymerase (PARP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for PARP Activity after Simmiparib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simmiparib is a potent small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in DNA double-strand breaks (DSBs) and inducing synthetic lethality.[3][4]
Immunohistochemistry (IHC) is a vital tool for assessing the pharmacodynamic effects of this compound in preclinical and clinical settings. By detecting the levels of poly (ADP-ribose) (PAR), the product of PARP enzymatic activity, IHC provides a spatial and semi-quantitative readout of target engagement and biological response within the tumor microenvironment.[5][6] These application notes provide a detailed protocol for the detection of PARP activity using IHC in tissues following treatment with this compound.
Mechanism of Action of this compound and Rationale for IHC
This compound competes with the endogenous substrate nicotinamide adenine dinucleotide (NAD+) at the catalytic site of PARP enzymes.[3] Upon DNA damage, PARP is recruited to the site of injury and, if not inhibited, catalyzes the synthesis of long branched chains of PAR on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit DNA repair machinery.[7]
This compound's inhibition of PARP's catalytic function prevents the synthesis of PAR. This abrogation of PAR formation is a direct and measurable biomarker of this compound's activity.[1] Furthermore, this inhibition traps PARP on the DNA, leading to cytotoxic complexes that are particularly lethal to HR-deficient cancer cells.[2][3] IHC for PAR allows for the direct visualization and quantification of this key pharmacodynamic effect.
Caption: this compound's mechanism of PARP inhibition.
Quantitative Data Presentation
The efficacy of this compound in inhibiting PARP can be quantified by assessing the reduction in PAR levels in treated versus untreated tumor tissues. The H-score, a semi-quantitative scoring method, is commonly used for this purpose.
Table 1: Dose-Dependent Inhibition of PARP Activity by this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean H-Score (± SEM) | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 280 (± 15.2) | 0% |
| This compound | 25 | 135 (± 12.8) | 51.8% |
| This compound | 50 | 75 (± 9.5) | 73.2% |
| This compound | 100 | 20 (± 4.1) | 92.9% |
Data are representative of typical results and are for illustrative purposes.
Experimental Protocol: IHC for PAR Detection
This protocol outlines the key steps for detecting PAR in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 μm) on charged slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in Methanol
-
Blocking Buffer: 5% Normal Goat Serum in 1X PBS
-
Primary Antibody: Anti-PAR antibody (e.g., 10H clone)
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse/Rabbit IgG
-
Detection Reagent: Diaminobenzidine (DAB) chromogen kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 min each).
-
Rehydrate through 100%, 95%, and 70% ethanol (2 changes each, 3 min each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat slides in Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Cool slides on the benchtop for 20-30 minutes.
-
Rinse in 1X PBS (3 changes, 5 min each).
-
-
Endogenous Peroxidase Block:
-
Incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature.
-
Rinse in 1X PBS (3 changes, 5 min each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PAR primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse in 1X PBS (3 changes, 5 min each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse in 1X PBS (3 changes, 5 min each).
-
Incubate with DAB solution until a brown precipitate is visible (monitor microscopically).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Caption: IHC experimental workflow for PAR detection.
Data Analysis
Stained slides should be scanned or imaged for analysis. The H-score is calculated by multiplying the percentage of cells at each staining intensity level by the intensity score, and summing the results.
-
H-Score = (% of cells at intensity 0 * 0) + (% of cells at intensity 1 * 1) + (% of cells at intensity 2 * 2) + (% of cells at intensity 3 * 3)
-
Intensity scores: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
A dose-dependent decrease in the H-score in this compound-treated tissues compared to vehicle controls indicates successful target engagement.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Staining | - Insufficient blocking- Primary antibody concentration too high- Incomplete removal of paraffin | - Increase blocking time to 90 minutes- Titrate primary antibody- Extend xylene incubation time |
| Weak or No Staining | - Inactive primary antibody- Inadequate antigen retrieval- Low primary antibody concentration | - Use a fresh aliquot of antibody- Optimize antigen retrieval time and temperature- Increase antibody concentration or incubation time |
| Patchy/Uneven Staining | - Incomplete reagent coverage- Tissue drying out during incubation | - Ensure slides are flat and fully covered by reagents- Use a humidified chamber for all incubation steps |
Conclusion
Immunohistochemistry for PAR is a robust and essential method for demonstrating the pharmacodynamic activity of the PARP inhibitor this compound. This technique provides critical, tissue-specific data on target engagement, aiding in dose selection and confirming the mechanism of action in both preclinical models and clinical trials. Adherence to a well-optimized protocol is paramount for generating reliable and reproducible data to support drug development programs.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of PARP Activity in Human Tissues: Ex Vivo Assays in Blood Cells and Immunohistochemistry in Human Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Simmiparib Insolubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for challenges related to the aqueous solubility of Simmiparib. The following sections offer a series of frequently asked questions and detailed troubleshooting protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving directly in aqueous buffers like PBS or cell culture media?
A: this compound, like many potent small molecule inhibitors, is a hydrophobic compound with inherently low solubility in aqueous solutions. Direct dissolution in buffers is not recommended as it will likely result in poor solubility and inaccurate concentrations. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, allowing for the creation of a stable, high-concentration stock (e.g., 10 mM) that can be stored for future use.[1] For in vivo studies, alternative solvent systems may be required.
Q3: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental medium. What happened and how can I fix it?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is reduced to a level that can no longer keep the hydrophobic compound dissolved in the now predominantly aqueous environment. To resolve this, you can try several strategies outlined in the troubleshooting guide below, such as increasing the final DMSO concentration, using a lower working concentration of this compound, or incorporating solubility-enhancing agents like surfactants.
Q4: What is the underlying mechanism of action for this compound?
A: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][3] These enzymes are critical for repairing single-strand DNA breaks.[3][4] In cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired DNA double-strand breaks during cell division.[5] This overwhelming DNA damage triggers G2/M cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][5] This concept is known as synthetic lethality.
Troubleshooting Guide: Insolubility in Aqueous Solutions
If you encounter precipitation or insolubility when preparing your working solutions of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
For reference, the solubility of related PARP inhibitors can provide insight into handling this compound.
Table 1: Recommended Solvents for PARP Inhibitor Stock Solutions
| Compound | Solvent | Recommended Concentration | Notes |
|---|---|---|---|
| This compound | DMSO | 10 mM | Prepare fresh working solutions. Store stock at -80°C for up to 6 months.[1] |
| Olaparib | DMSO | ~10 mg/mL (~23 mM) | Sparingly soluble in aqueous buffers.[6] |
Table 2: Aqueous Solubility of Olaparib and Structurally Related Analogs
| Compound | Pure Water (µg/mL) | pH 7.4 Buffer (µg/mL) | pH 1.0 Buffer (µg/mL) |
|---|---|---|---|
| Olaparib | 103.9 | - | - |
| Analog 43 | 2.3 | 2.5 | 414.4 |
| Analog 47 | 1.9 | 2.1 | 1526.2 |
| Analog 56 (HCl salt of 43) | 2193.0 | 2.8 | 1628.2 |
| Analog 57 (HCl salt of 47) | 3601.0 | 2.3 | 2652.5 |
Data synthesized from a study on novel PARP inhibitors to illustrate solubility trends.[7] The formation of hydrochloride salts significantly increased aqueous solubility, especially at low pH.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]
Protocol 2: Serial Dilution into Aqueous Media to Avoid Precipitation
-
Prepare Intermediate Dilution: Perform an initial dilution of your 10 mM DMSO stock into your cell culture medium or buffer to create a high-concentration intermediate solution (e.g., 1 mM or 100 µM). Ensure the DMSO concentration remains high enough to maintain solubility.
-
Final Dilution: Use the intermediate solution to make the final working concentrations for your experiment. This multi-step process helps to gradually acclimate the compound to the aqueous environment.
-
Vortex Gently: Mix gently by vortexing or inverting the tube after each dilution step.
-
Observe: Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.
Protocol 3: Using a Surfactant to Improve Aqueous Solubility
This protocol is for situations where insolubility persists even with optimized DMSO concentrations.
-
Prepare Surfactant Stock: Prepare a sterile 10% stock solution of a non-ionic surfactant like Tween® 20 or Tween® 80 in water.
-
Add Surfactant to Media: Add the surfactant stock to your final aqueous medium to achieve a very low final concentration (e.g., 0.005% to 0.05% v/v). The optimal concentration should be determined empirically to ensure it does not affect your experimental model.
-
Prepare this compound Solution: Prepare your this compound working solution by diluting the DMSO stock into the surfactant-containing medium. The surfactant molecules can form micelles that help to keep the hydrophobic drug in solution.[8]
Mandatory Visualization
Caption: Mechanism of action of this compound via synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 5. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Simmiparib Concentration for Maximum Efficacy
Welcome to the technical support center for Simmiparib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] In cancer cells, particularly those with deficiencies in homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into toxic double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis (a process known as synthetic lethality).[1][2]
Q2: How does the potency of this compound compare to other PARP inhibitors?
A2: this compound has been shown to be a more potent inhibitor of PARP1 and PARP2 compared to its parent compound, Olaparib.[1] Studies have indicated that this compound's antiproliferative activity can be significantly more potent than Olaparib in various HR-deficient cancer cell lines.[2]
Q3: What is "PARP trapping" and is it relevant for this compound?
A3: PARP trapping is a phenomenon where PARP inhibitors not only block the catalytic activity of the PARP enzyme but also trap it onto DNA at the site of damage. These trapped PARP-DNA complexes can be more cytotoxic than the unrepaired single-strand breaks alone as they can interfere with DNA replication and transcription.[3][4] While this compound's primary mechanism is catalytic inhibition, the trapping of PARP1 on chromatin is a key mechanism of action for many PARP inhibitors and contributes to their cytotoxicity.[3]
Q4: In which types of cancer cell lines is this compound expected to be most effective?
A4: this compound is most effective in cancer cells with a deficient homologous recombination (HR) repair system. This includes cell lines with mutations in genes such as BRCA1 and BRCA2. The efficacy of PARP inhibitors is based on the principle of synthetic lethality, where the combination of two genetic defects (in this case, HR deficiency and PARP inhibition) leads to cell death, while a single defect is tolerated.
Data Presentation
This compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data can be used as a starting point for determining the optimal concentration range for your specific experiments.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.13 µM (as Talazoparib)[5] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Induces G2/M arrest at 0-10 µM[1] |
| V-C8 | Chinese Hamster Ovary | BRCA2 deficient | Induces apoptosis at 0.1-2 µM[1] |
| Various HR-deficient lines | Various | HR-deficient | 43.8-fold more potent than olaparib[2] |
Note: IC50 values can vary depending on the assay used (e.g., MTT vs. colony formation) and the experimental conditions.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from low nanomolar to micromolar, based on the known potency of this compound. Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., concentrations around the IC50 value determined from the viability assay) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting Guides
Cell Viability Assays (e.g., MTT)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values | - Cell seeding density variability- Inaccurate drug dilutions- Different incubation times | - Ensure a uniform single-cell suspension before seeding.- Prepare fresh drug dilutions for each experiment.- Maintain consistent incubation times across experiments.[7] |
| High background absorbance | - Contamination (bacterial or fungal)- Phenol red in the medium | - Regularly check cell cultures for contamination.- Use phenol red-free medium for the assay. |
| Low signal-to-noise ratio | - Insufficient formazan crystal formation- Incomplete solubilization of crystals | - Optimize cell number and MTT incubation time.- Ensure complete dissolution of formazan crystals before reading. |
| Drug interference with MTT reduction | Some compounds can directly reduce MTT or affect cellular metabolism, leading to inaccurate results.[4][8] | - Use an alternative viability assay, such as a crystal violet assay or a luciferase-based ATP assay (e.g., CellTiter-Glo®). |
Apoptosis Assays (e.g., Annexin V/PI)
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of necrotic cells in control | - Harsh cell handling during harvesting- Over-trypsinization | - Handle cells gently.- Use a cell scraper or a milder dissociation reagent for adherent cells. |
| Low Annexin V signal in treated cells | - Inappropriate drug concentration or incubation time- Loss of apoptotic cells during washing steps | - Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction.- Be gentle during washing steps and ensure complete collection of all cells, including those in the supernatant. |
| High background staining | - Non-specific binding of Annexin V | - Ensure cells are washed thoroughly with PBS before staining.- Use the recommended concentration of Annexin V. |
| Compensation issues in flow cytometry | - Spectral overlap between FITC and PI | - Set up single-color controls for both Annexin V-FITC and PI to properly compensate for spectral overlap. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Simmiparib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Simmiparib resistance in cancer cell lines.
Troubleshooting Guide
This guide offers solutions to specific problems you might encounter during your experiments with this compound.
Problem: My this compound-sensitive cell line is showing decreased sensitivity or acquired resistance.
Possible Cause & Solution:
-
Mechanism of Resistance: Cancer cells can develop resistance to PARP inhibitors like this compound through various mechanisms. It is crucial to identify the specific mechanism in your cell line to devise an effective strategy to overcome it.
-
Restoration of Homologous Recombination (HR) Function: The most common mechanism of resistance to PARP inhibitors is the restoration of the cell's ability to repair DNA double-strand breaks through homologous recombination. This can occur through secondary mutations in BRCA1/2 or other HR-related genes that restore their function.
-
Actionable Advice:
-
Sequence BRCA1/2 and other HR-related genes in your resistant cell line to identify any secondary mutations.
-
Perform a functional HR assay , such as the RAD51 foci formation assay, to confirm the restoration of HR activity. A significant increase in RAD51 foci formation in resistant cells compared to sensitive cells upon DNA damage indicates restored HR function.
-
-
-
-
Increased Drug Efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Actionable Advice:
-
Perform a rhodamine 123 efflux assay to determine if your resistant cells have increased P-gp activity.
-
Consider co-treatment with a P-gp inhibitor , such as verapamil or tariquidar, to see if it restores sensitivity to this compound.
-
-
-
Altered PARP1 Expression or Activity: Changes in the PARP1 enzyme itself, such as mutations or altered expression levels, can lead to reduced trapping of PARP1 on DNA, which is a key mechanism of action for this compound.
-
Actionable Advice:
-
Sequence the PARP1 gene in your resistant cell line to check for mutations.
-
Perform a PARP trapping assay to compare the trapping efficiency of this compound in your sensitive and resistant cell lines.
-
-
Problem: I want to develop a this compound-resistant cell line for my studies.
Solution:
You can generate a this compound-resistant cell line by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over an extended period.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of PARP1 and PARP2 enzymes.[1][2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA single-strand breaks. These breaks are converted into toxic double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, leading to cell death through a process called synthetic lethality.[3][4] A key aspect of this compound's efficacy is its ability to "trap" PARP enzymes on DNA, which is more cytotoxic than the inhibition of PARP catalytic activity alone.[3][5]
Q2: What are the known mechanisms of resistance to PARP inhibitors like this compound?
Several mechanisms of resistance to PARP inhibitors have been identified, including:
-
Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism and can occur through secondary "reversion" mutations in BRCA1/2 that restore the open reading frame and protein function.[6]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump PARP inhibitors out of the cell.[7][8]
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, thereby conferring resistance.[6][9]
-
Loss or Alteration of PARP1: Reduced expression or mutations in the PARP1 gene can decrease the target for PARP inhibitors, leading to resistance.[9]
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, the suppression of the error-prone NHEJ pathway can contribute to resistance by reducing genomic instability.[9]
Signaling Pathways in PARP Inhibitor Resistance
Caption: Key mechanisms leading to this compound resistance.
Q3: What are the most promising strategies to overcome this compound resistance?
Based on preclinical and clinical studies with various PARP inhibitors, several combination strategies are promising for overcoming resistance to this compound.
Combination Therapy Strategies to Overcome this compound Resistance
| Combination Agent | Rationale | Potential Application |
| ATR Inhibitors | ATR is a key kinase in the DNA damage response that stabilizes replication forks. Combining a PARP inhibitor with an ATR inhibitor can lead to replication catastrophe and cell death, even in HR-proficient or PARP inhibitor-resistant cells. | Can potentially re-sensitize resistant cells and be effective in a broader range of tumors beyond those with HR deficiency. |
| CHK1 Inhibitors | CHK1 is a downstream effector of ATR and is crucial for cell cycle checkpoints. Inhibition of CHK1 can abrogate the G2/M checkpoint, forcing cells with DNA damage into mitosis and leading to mitotic catastrophe. | Synergistic with PARP inhibitors in inducing cell death, particularly in tumors with high replication stress. |
| WEE1 Inhibitors | WEE1 is another critical regulator of the G2/M checkpoint. Its inhibition also leads to premature mitotic entry and cell death in the presence of DNA damage induced by PARP inhibitors. | Shows promise in combination with PARP inhibitors to enhance anti-tumor activity. |
| Chemotherapy | Conventional DNA-damaging agents like platinum-based drugs can induce DNA lesions that overwhelm the restored DNA repair capacity of resistant cells, re-sensitizing them to PARP inhibition. This compound has been shown to potentiate the proliferative inhibition of several conventional anticancer drugs.[3] | Can be effective in platinum-sensitive recurrent cancers that have developed PARP inhibitor resistance. |
| Immunotherapy | PARP inhibitors can increase genomic instability and neoantigen presentation, potentially making tumors more susceptible to immune checkpoint inhibitors. | A promising approach to enhance anti-tumor immunity, particularly in tumors with high mutational burden. |
Logical Flow for Selecting a Combination Strategy
Caption: Decision tree for choosing a combination therapy.
Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay for Assessing Homologous Recombination (HR) Function
This immunofluorescence-based assay is used to visualize the formation of RAD51 foci at sites of DNA double-strand breaks, which is a hallmark of active HR repair.
Materials:
-
Parental (sensitive) and this compound-resistant cancer cell lines
-
Culture medium and supplements
-
Glass coverslips
-
DNA-damaging agent (e.g., Mitomycin C or ionizing radiation)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 1 µM Mitomycin C for 24 hours or 10 Gy of ionizing radiation). Include an untreated control for each cell line.
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in the number of RAD51 foci-positive cells in the resistant line compared to the sensitive line after DNA damage indicates restored HR function.
Protocol 2: Cell Viability Assay to Evaluate Combination Therapies
This protocol uses a standard MTT or CellTiter-Glo assay to determine the cytotoxic effects of this compound alone and in combination with another agent.
Materials:
-
This compound-resistant cancer cell line
-
Combination agent (e.g., ATR inhibitor, CHK1 inhibitor)
-
96-well plates
-
MTT reagent or CellTiter-Glo reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and the combination agent. Include single-agent controls for both drugs and an untreated control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like GraphPad Prism to determine IC50 values and combination indices (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Quantitative Data Summary: this compound Potency
| Cell Line | BRCA Status | This compound IC50 (nM) | Olaparib IC50 (nM) | Reference |
| MDA-MB-436 | BRCA1-/- | 0.2 | 8.8 | [2] |
| Capan-1 | BRCA2-/- | 0.3 | 13.2 | [2] |
| V-C8 | BRCA2-/- | 0.4 | 17.5 | [2] |
Note: This table summarizes preclinical data on the potency of this compound compared to Olaparib in HR-deficient cell lines. Specific quantitative data for this compound in resistant cell lines and in combination therapies is currently limited in publicly available literature.
References
- 1. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-crt.org [e-crt.org]
- 3. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition and immunotherapy: a promising duo in fighting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
Technical Support Center: Improving the Bioavailability of Simmiparib in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the PARP inhibitor, Simmiparib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. Its primary mechanism of action involves inhibiting PARP's role in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA double-strand breaks during replication. This results in G2/M cell cycle arrest and ultimately, apoptosis, a process known as synthetic lethality.[1][2] this compound has been shown to be more potent than the first-generation PARP inhibitor, olaparib.[1]
Q2: What are the known pharmacokinetic properties of this compound in animal models?
A2: Preclinical studies in nude mice have demonstrated that this compound possesses excellent pharmacokinetic properties upon oral administration. It is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of just 5 minutes. The plasma half-life (t1/2) ranges from 2.47 to 4.26 hours. Even at low oral doses, the maximum plasma concentration (Cmax) achieved is substantially higher than the concentration required for complete inhibition of cellular PARP1/2.
Q3: What are some established methods to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: For poorly soluble compounds like many kinase inhibitors, several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[3][4][5][6][7]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.[8][9][10] This approach has been successfully used for other PARP inhibitors like olaparib and talazoparib.[10][11][12]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or inconsistent plasma concentrations of this compound after oral gavage. | Poor Solubility and Dissolution: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to incomplete dissolution in the gastrointestinal tract. | 1. Optimize the vehicle for oral gavage: Consider using a formulation with solubilizing agents such as a mixture of DMSO, PEG300, Tween-80, and saline. For sensitive animal models, the percentage of DMSO may need to be reduced.2. Employ advanced formulation strategies: Prepare this compound as an amorphous solid dispersion or a nanoparticle formulation to improve its dissolution rate and solubility (see Experimental Protocols section). |
| Improper Gavage Technique: Incorrect administration can lead to dosing errors, esophageal trauma, or accidental tracheal administration, all of which will affect drug absorption. | 1. Ensure proper training and technique: Use appropriate gavage needle size and length for the animal model. A gentle and swift technique is crucial.2. Consider alternative, less stressful methods: For some studies, micropipette-guided administration of a palatable formulation can be an effective alternative to gavage.[13] | |
| High variability in tumor drug concentration between animals. | Tumor Microenvironment Heterogeneity: Differences in tumor vascularity and perfusion can lead to variable drug delivery to the tumor site. | 1. Ensure consistent tumor size at the start of the study: Larger tumors may have necrotic cores with poor perfusion.2. Increase the number of animals per group: This will help to account for inter-animal variability and improve the statistical power of the study. |
| Signs of toxicity or adverse effects in animal models. | Off-target effects or high peak plasma concentrations: While this compound is reported to be well-tolerated, high Cmax values could lead to toxicity. | 1. Dose fractionation: Consider administering the total daily dose in two separate administrations to reduce the peak plasma concentration.2. Monitor animals closely: Observe for signs of distress, weight loss, or changes in behavior. Adjust the dose if necessary. |
| Precipitation of this compound in the formulation before or during administration. | Poor choice of solvent or excipients: The drug may not be sufficiently soluble in the chosen vehicle, leading to precipitation over time. | 1. Conduct formulation stability studies: Test the stability of the this compound formulation at the intended concentration and storage conditions.2. Use co-solvents or surfactants: These can help to maintain the drug in solution. Ensure the chosen excipients are safe for the animal model. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Plasma of Nude Mice after a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0–t (ng·h/mL) | t1/2 (h) |
| 2 | 189.3 ± 45.1 | 5 | 473.2 ± 112.8 | 2.47 ± 0.58 |
| 4 | 389.7 ± 98.2 | 5 | 964.5 ± 241.1 | 3.12 ± 0.79 |
| 8 | 798.4 ± 201.3 | 5 | 1986.1 ± 496.5 | 4.26 ± 1.07 |
Data presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of this compound in MDA-MB-436 Xenograft Tumors of Nude Mice after a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/g) | Tmax (min) | AUC0–t (ng·h/g) |
| 2 | 123.4 ± 30.9 | 25 | 308.5 ± 77.1 |
| 4 | 251.8 ± 62.9 | 45 | 629.5 ± 157.4 |
| 8 | 512.7 ± 128.2 | 60 | 1281.8 ± 320.4 |
Data presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is adapted from methods used for other poorly soluble PARP inhibitors and aims to enhance the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Polymer carrier (e.g., HPMC, PVP, Soluplus®)
-
Organic solvent (e.g., dichloromethane, methanol, acetone)
-
Spray dryer apparatus
-
High-performance liquid chromatography (HPLC) system for drug content analysis
Methodology:
-
Polymer Screening: Initially, screen various polymers to find the most suitable one for creating a stable amorphous solid dispersion with this compound. This can be done by assessing the solubility of this compound in 1% (w/v) solutions of different polymers.
-
Preparation of Spray Solution: Dissolve this compound and the selected polymer in a common organic solvent or a mixture of solvents. The ratio of drug to polymer should be optimized (e.g., 1:1, 1:3, 1:5 by weight) to ensure the formation of a stable amorphous system. A typical solid content in the solution is 5-10% (w/v).
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 80-120°C).
-
Adjust the feed rate of the solution and the atomizing air pressure to achieve fine droplets.
-
The solvent will rapidly evaporate, resulting in the formation of solid dispersion particles.
-
-
Secondary Drying: Collect the resulting powder and subject it to a secondary drying process under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization:
-
Drug Content: Determine the drug loading in the ASD powder using a validated HPLC method.
-
Amorphous State Confirmation: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the this compound in the ASD is in an amorphous state.
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD with that of the crystalline this compound.
-
Protocol 2: Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation
This method aims to produce nanoparticles of this compound to increase its surface area and improve oral absorption.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Stabilizer (e.g., polyvinyl alcohol (PVA), didodecyldimethylammonium bromide (DMAB))
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Homogenizer or sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in an organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of homogenization/sonication will influence the final particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with deionized water to remove the excess stabilizer and any un-encapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated in the nanoparticles using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.
-
In Vitro Release Study: Perform an in vitro drug release study using a dialysis bag method in a buffer that mimics physiological pH conditions.
-
Visualizations
Caption: Mechanism of action of this compound in HR-deficient cells.
Caption: Workflow for preparing this compound amorphous solid dispersion.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Frontiers | Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy [frontiersin.org]
- 9. Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 13. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Simmiparib Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of Simmiparib in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides a structured approach to identify and mitigate potential off-target effects.
Problem: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
Question: My cells are showing a phenotype that is not consistent with PARP1/2 inhibition (e.g., unexpected changes in cell morphology, proliferation rates in PARP-independent cell lines). Could this be an off-target effect of this compound?
Answer:
It is possible that the observed phenotype is due to an off-target effect. While this compound is a highly potent PARP1/2 inhibitor with good selectivity over other PARP family members, its full off-target profile, particularly against the broader human kinome, has not been extensively published.[1][2] Other PARP inhibitors are known to have off-target effects on various kinases, which can lead to unexpected cellular responses.[3][4][5]
Here is a step-by-step workflow to investigate this issue:
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.
Detailed Steps:
-
Confirm On-Target PARP Inhibition: First, verify that this compound is inhibiting PARP1/2 at the concentrations used in your experiment. This can be done by measuring the levels of poly-ADP-ribose (PAR) using a Western blot. A significant reduction in PAR levels upon this compound treatment confirms on-target activity.
-
Titrate this compound Concentration: Determine the minimal concentration of this compound required to achieve the desired level of PARP inhibition. Using an unnecessarily high concentration increases the likelihood of engaging off-target proteins.
-
Use a Control Compound: Employ a structurally unrelated PARP inhibitor (e.g., Talazoparib) that has a different off-target profile. If the unexpected phenotype persists with the alternative inhibitor, it is more likely to be a consequence of on-target PARP inhibition. If the phenotype is unique to this compound, an off-target effect is a strong possibility.
-
Identify Potential Off-Targets: If an off-target effect is suspected, consider performing a broad kinase screen. A competitive binding assay, for instance, can reveal interactions between this compound and a large panel of kinases. While this compound is a derivative of Olaparib, which has a relatively clean kinase profile, other PARP inhibitors like Rucaparib and Niraparib have known kinase off-targets.[3][4][5]
-
Confirm Off-Target Engagement in a Cellular Context: A Cellular Thermal Shift Assay (CETSA) can be used to confirm if this compound binds to the putative off-target protein inside the cell, leading to its stabilization.
-
Adjust Experimental Conditions: If an off-target is identified, try to find an experimental window (concentration and time) where on-target PARP inhibition is maximized and the off-target effect is minimized.
-
Consider an Alternative Inhibitor: If the off-target effect cannot be avoided and interferes with the experimental interpretation, using a more specific inhibitor for the intended target (if not PARP) or a different PARP inhibitor with a cleaner profile for the specific off-target may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a highly potent inhibitor of PARP1 and PARP2.[1] It has been shown to have over 90-fold selectivity for PARP1/2 compared to other tested members of the PARP family.[1] However, a comprehensive profile of its activity against other protein families, such as kinases, is not publicly available.
Q2: What are the potential off-target effects of PARP inhibitors in general?
A2: While highly selective for the PARP family, some PARP inhibitors have been shown to have off-target activity against various protein kinases, which can contribute to both their therapeutic effects and toxicities.[3][4] For example, Rucaparib and Niraparib have been reported to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[4] These off-target interactions can be clinically relevant.[6]
Hypothetical Signaling Pathway Perturbation by an Off-Target Effect
Caption: Hypothetical on-target vs. potential off-target signaling of this compound.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that effectively inhibits PARP1/2 in your system.
-
Use Appropriate Controls: Include a negative control (vehicle only) and a positive control (another well-characterized PARP inhibitor, preferably with a different chemical scaffold).
-
Consider Genetic Controls: If possible, use genetic approaches (e.g., siRNA or CRISPR-mediated knockout of PARP1/2) to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
-
Limit Exposure Time: Treat cells for the shortest duration necessary to observe the on-target effect.
Q4: Are there any known off-target effects for this compound specifically?
A4: At present, there is limited publicly available data on the specific off-target profile of this compound against a broad range of proteins like kinases. Research on other PARP inhibitors suggests that off-target kinase activity is a possibility for this class of compounds.[3][4][5] Therefore, it is crucial to be aware of this potential and to design experiments with appropriate controls to account for it.
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Reference |
| PARP1 | 1.75 | [1] |
| PARP2 | 0.22 | [1] |
Table 2: Comparison of Off-Target Kinase Activities of Other PARP Inhibitors (for context)
| Inhibitor | Known Off-Target Kinases (at submicromolar concentrations) | Reference |
| This compound | Data not publicly available | |
| Olaparib | Generally considered to have a clean kinase profile | [5] |
| Rucaparib | CDK16, PIM3, DYRK1B | [4] |
| Niraparib | DYRK1A, DYRK1B | [4] |
Key Experimental Protocols
Protocol 1: Kinase Profiling via Competitive Binding Assay
This protocol provides a general framework for assessing the interaction of this compound with a broad panel of kinases.
Objective: To identify potential kinase off-targets of this compound.
Principle: A test compound (this compound) is screened for its ability to compete with a known, immobilized ligand for binding to a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.
Methodology:
-
Preparation of Kinase Panel: A panel of recombinant human kinases is used.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Incubation: The kinase panel is incubated with the immobilized ligand in the presence of a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control.
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The kinases that remain bound to the immobilized ligand are eluted and quantified using a method such as mass spectrometry.
-
Data Analysis: The amount of each kinase bound in the presence of this compound is compared to the vehicle control. A significant reduction in binding indicates that this compound is interacting with that kinase. The data is often reported as a percentage of control binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to a potential off-target protein in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquots of the cell suspension or lysate are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Cells are lysed (if treated intact), and the aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of the specific protein of interest remaining in the soluble fraction (supernatant) is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Logical Relationship of On-Target vs. Off-Target Effects
Caption: Logical diagram of this compound's potential on-target and off-target interactions.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. icr.ac.uk [icr.ac.uk]
Refinement of Simmiparib treatment schedules for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Simmiparib treatment schedules for long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. Its mechanism of action is based on the principle of synthetic lethality. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage results in cell cycle arrest at G2/M and subsequent apoptosis. This compound traps PARP enzymes on DNA, forming cytotoxic PARP-DNA complexes that further contribute to its anticancer effects.
Q2: How does the potency of this compound compare to other PARP inhibitors?
A2: Preclinical studies have shown that this compound is a more potent inhibitor of PARP1 and PARP2 compared to its parent compound, Olaparib. In vitro, this compound has demonstrated significantly lower IC50 values for PARP1 and PARP2. In xenograft models, this compound has shown greater tumor growth inhibition at comparable or lower doses than Olaparib.
Q3: What are the initial recommended starting doses for in vitro and in vivo preclinical studies with this compound?
A3: For in vitro studies, initial dose-response experiments are recommended with this compound concentrations ranging from 0.1 nM to 10 µM to determine the IC50 in the cell line of interest. For in vivo studies in xenograft mouse models, oral administration (p.o.) on a daily schedule (qd) has been evaluated. Efficacious dose ranges have been reported between 2 and 50 mg/kg, with significant tumor growth inhibition observed without notable loss of body weight.
Q4: What is the recommended duration for maintenance treatment with this compound in long-term studies?
A4: The optimal duration for maintenance therapy with this compound in long-term preclinical studies will depend on the specific research question and model system. In clinical trials with other PARP inhibitors like Olaparib, maintenance treatment has been investigated for fixed durations, such as two years, or until disease progression or unacceptable toxicity. For long-term preclinical studies, continuous daily dosing for 42 days has been reported for this compound in xenograft models. Researchers should consider the trade-off between sustained therapeutic pressure and the potential for acquired resistance and cumulative toxicities.
Troubleshooting Guides
In Vitro Studies
Problem 1: Loss of this compound efficacy in long-term cell culture (Acquired Resistance).
-
Possible Cause 1: Restoration of Homologous Recombination (HR) function.
-
Troubleshooting:
-
Assess HR proficiency: Perform functional assays for HR, such as RAD51 foci formation assays. An increase in RAD51 foci in treated cells compared to sensitive parental cells can indicate HR restoration.
-
Sequence key HR genes: Sequence BRCA1/2 and other relevant HR genes (e.g., PALB2, RAD51C/D) to identify secondary or reversion mutations that may restore protein function.
-
Investigate epigenetic changes: Analyze the methylation status of HR gene promoters, as epigenetic silencing and subsequent re-expression can contribute to resistance.
-
-
-
Possible Cause 2: Increased drug efflux.
-
Troubleshooting:
-
Assess ABC transporter expression: Use qPCR or Western blotting to measure the expression of multidrug resistance proteins, particularly ABCB1 (P-glycoprotein).
-
Co-treatment with efflux pump inhibitors: In resistant cells, test the effect of co-administering this compound with known efflux pump inhibitors (e.g., verapamil, tariquidar) to see if sensitivity can be restored.
-
-
-
Possible Cause 3: Alterations in the drug target (PARP1).
-
Troubleshooting:
-
Sequence the PARP1 gene: Look for mutations in the PARP1 gene that may alter drug binding or trapping efficiency.
-
Evaluate PARP trapping: Utilize assays that can quantify the amount of PARP1 trapped on DNA to determine if resistant cells exhibit reduced trapping compared to sensitive cells.
-
-
Problem 2: High variability in cell viability assays.
-
Possible Cause 1: Inconsistent drug concentration.
-
Troubleshooting:
-
Prepare fresh drug dilutions: this compound, like many small molecules, can degrade over time. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Verify stock concentration: Periodically verify the concentration of the stock solution using analytical methods like HPLC.
-
-
-
Possible Cause 2: Cell line heterogeneity.
-
Troubleshooting:
-
Single-cell cloning: If the parental cell line is heterogeneous, consider single-cell cloning to establish a more uniform population for resistance development studies.
-
Regularly thaw new vials: To avoid genetic drift in continuous culture, thaw fresh vials of the parental cell line periodically.
-
-
In Vivo Studies
Problem 1: Significant body weight loss or signs of toxicity in animal models during long-term treatment.
-
Possible Cause 1: Dose is too high for long-term administration.
-
Troubleshooting:
-
Dose reduction: Implement a dose reduction strategy. For example, if the starting dose is 10 mg/kg/day, consider reducing to 8 mg/kg/day or 5 mg/kg/day.
-
Intermittent dosing schedule: Instead of continuous daily dosing, explore intermittent schedules (e.g., 5 days on, 2 days off; or every other day) to allow for recovery between doses.
-
-
-
Possible Cause 2: Cumulative hematological toxicity.
-
Troubleshooting:
-
Regular blood monitoring: Perform regular complete blood counts (CBCs) to monitor for anemia, neutropenia, and thrombocytopenia, which are known class effects of PARP inhibitors.
-
Establish dose modification criteria: Based on the severity of hematological toxicity (e.g., Grade 3 or 4 anemia), pre-define criteria for dose interruption and subsequent dose reduction upon recovery.
-
-
Problem 2: Tumor regrowth after an initial response (Acquired Resistance).
-
Possible Cause 1: Development of resistance mechanisms as seen in vitro.
-
Troubleshooting:
-
Biopsy and analyze resistant tumors: Upon tumor regrowth, collect tumor tissue to analyze for the same resistance mechanisms as in the in vitro guide (HR restoration, drug efflux, PARP1 mutations).
-
Test combination therapies: In a new cohort of animals with resistant tumors, evaluate the efficacy of this compound in combination with other agents that target the identified resistance mechanism (e.g., PI3K inhibitors for certain types of HR restoration).
-
-
Data Presentation
Table 1: In Vitro Potency of this compound and Olaparib
| Compound | Target | IC50 (nM) | Reference |
| This compound | PARP1 | 1.75 | |
| PARP2 | 0.22 | ||
| Olaparib | PARP1 | ~8.09 | |
| PARP2 | ~1.5 |
Table 2: Preclinical In Vivo Dosing Schedules for this compound in Xenograft Models
| Mouse Model | Dosing Schedule | Duration | Outcome | Reference |
| V-C8 (BRCA2-/-) | 2, 4, 8 mg/kg p.o. qd | 14 days | 74.53% tumor growth inhibition at 8 mg/kg | |
| MDA-MB-436 (BRCA1-/-) | 2, 4, 8 mg/kg p.o. qd | 14 days | 64.93%, 82.98%, 85.79% inhibition at 2, 4, 8 mg/kg respectively | |
| BRCA1-mutated breast cancer | 10, 50 mg/kg p.o. qd | 42 days | 76.73% and 93.82% inhibition at 10 and 50 mg/kg respectively |
Table 3: Common Adverse Events Associated with PARP Inhibitors (Class Effects)
| Adverse Event | Frequency (All Grades) | Management Considerations |
| Anemia | High | Monitor CBCs, dose interruption/reduction, transfusions for severe cases. |
| Nausea/Vomiting | High | Prophylactic antiemetics, dose with food. |
| Fatigue | High | Monitor for severity, consider dose reduction if debilitating. |
| Thrombocytopenia | Moderate | Monitor platelet counts, dose interruption/reduction for severe cases. |
| Neutropenia | Moderate | Monitor neutrophil counts, consider G-CSF support in severe cases. |
| Myelodysplastic Syndrome (MDS)/Acute Myeloid Leukemia (AML) | Low but serious | Long-term monitoring, suspect in cases of persistent cytopenias. |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to this compound (e.g., a BRCA-mutated cell line).
-
Initial IC50 Determination: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Long-Term Exposure:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
-
Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days.
-
-
Dose Escalation: Once the cell population has recovered and is proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50). Allow the cells to adapt and recover at each new concentration before escalating further. This process can take several months.
-
Validation of Resistance:
-
Once a resistant population is established (e.g., can proliferate in >10x the parental IC50), perform a new dose-response assay to quantify the fold-increase in IC50 compared to the parental line.
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
Characterize the resistance mechanisms as described in the troubleshooting guide.
-
Protocol 2: Long-Term In Vivo Efficacy and Toxicity Study of this compound
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) for tumor xenograft studies.
-
Tumor Implantation: Implant sensitive cancer cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing:
-
Randomize animals into treatment groups (vehicle control, different doses of this compound, and potentially a positive control like Olaparib).
-
Administer this compound orally (p.o.) on a predetermined schedule (e.g., daily).
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of health.
-
Clinical Observations: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Toxicity Monitoring: At baseline and regular intervals (e.g., every 2-3 weeks), collect blood samples for complete blood counts (CBCs) and serum chemistry panels to assess hematological and organ toxicity.
-
-
Dose Modification:
-
If an animal experiences significant weight loss (>15-20%) or severe hematological toxicity, interrupt dosing until recovery.
-
Upon recovery, treatment can be resumed at a lower dose level (e.g., a 25-50% reduction).
-
-
Endpoint: Continue the study until a pre-defined endpoint is reached (e.g., tumors in the control group reach a maximum size, a specific time point is reached, or significant toxicity is observed). At the endpoint, collect tumors and organs for further analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound via PARP inhibition.
Caption: Workflow for developing and characterizing this compound resistance.
Caption: Troubleshooting logic for loss of this compound efficacy.
Navigating Simmiparib Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Simmiparib, a potent inhibitor of PARP1 and PARP2. Inconsistent experimental results can be a significant challenge; this resource offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Health and Passage Number: Ensure your cell lines are healthy, free from contamination, and within a consistent, low passage number range. Genetic drift can occur at high passage numbers, altering cellular responses to drug treatment.
-
Seeding Density: The initial number of cells seeded can influence the final assay readout. Use a consistent seeding density for all experiments and ensure even cell distribution across wells.
-
Drug Preparation and Storage: this compound, like many small molecules, is sensitive to storage conditions. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Type and Duration: Different viability assays (e.g., MTT, CellTiter-Glo®, clonogenic) measure different aspects of cell health and can yield different IC50 values. The duration of drug exposure is also critical; ensure it is consistent across experiments.[1]
-
Inherent Biological Variability: Even under tightly controlled conditions, biological systems exhibit a degree of inherent variability. It is crucial to include appropriate controls and perform multiple biological replicates to account for this.
Q2: Our cell cycle analysis after this compound treatment shows an unexpected accumulation of cells in a particular phase, or the peaks are not well-resolved. How can we troubleshoot this?
A2: Issues with cell cycle analysis via flow cytometry can often be resolved by optimizing your protocol:
-
Cell Fixation: Inadequate fixation can lead to poor quality histograms. Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping.
-
RNase Treatment: Ensure complete RNA degradation by incubating with a sufficient concentration of RNase A for an adequate amount of time. Residual RNA can interfere with propidium iodide (PI) staining.
-
Staining: Use a saturating concentration of PI and allow sufficient incubation time for the dye to intercalate with the DNA.
-
Flow Cytometer Settings: Run the samples at a low flow rate to improve resolution and reduce the coefficient of variation (CV) of your G0/G1 peak.[2][3]
-
Cell Proliferation State: Ensure your cells are in the logarithmic growth phase at the time of treatment. Contact-inhibited or nutrient-deprived cells may not progress through the cell cycle as expected.[4]
Q3: We are performing an Annexin V/PI apoptosis assay, but the results are ambiguous, with a high number of double-positive cells soon after treatment. What could be the reason?
A3: A high proportion of Annexin V-positive and PI-positive cells early in the treatment course could indicate rapid progression to secondary necrosis or issues with the assay itself:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives for both Annexin V and PI.
-
High Drug Concentration: this compound is a potent PARP inhibitor. At high concentrations, it may induce rapid and widespread cell death, leading to a quick transition from early apoptosis to late apoptosis/necrosis.[5] Consider performing a time-course experiment with varying concentrations to capture the early apoptotic phase.
-
Compensation Settings: If using a multi-color flow cytometry panel, ensure proper compensation is set to avoid spectral overlap between the fluorochromes used for Annexin V and PI.
-
Controls: Always include unstained, single-stained (Annexin V only and PI only), and untreated controls to properly set up your gates and interpret the results.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent PARP Trapping Assay Results | - Incomplete cell lysis- Variable chromatin shearing- Inefficient immunoprecipitation | - Optimize lysis buffer and sonication parameters.- Ensure consistent sample processing.- Use a high-quality PARP1 antibody and appropriate controls. |
| Low Potency/Unexpected Resistance in HR-Deficient Cells | - Cell line misidentification or contamination- Reversion mutations in BRCA genes- Off-target effects influencing other survival pathways | - Authenticate cell lines using STR profiling.- Sequence key HR genes to confirm their status.- Consider potential off-target effects and investigate relevant signaling pathways.[8][9][10][11] |
| Precipitation of this compound in Culture Media | - Poor solubility at the working concentration | - Prepare fresh dilutions from a DMSO stock.- Ensure the final DMSO concentration is low and consistent across all conditions.- Gently warm the media and vortex the drug solution before adding to the cells. |
Quantitative Data Summary
Table 1: Comparative Potency of this compound and Olaparib
| Parameter | This compound | Olaparib | Reference |
| PARP1/2 Inhibition | ~2-fold more potent than Olaparib | - | [5] |
| Antiproliferative Activity (in 11 HR-deficient cell lines) | ~43.8-fold more potent than Olaparib | - | [5] |
| In vivo Tumor Growth Inhibition (Xenograft models) | ~10-fold greater than Olaparib | - | [5] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to ~60-70% confluency and treat with this compound for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells[6]
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis in HR-deficient cells.
Caption: General workflow for characterizing this compound's in vitro effects.
References
- 1. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 5. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Simmiparib-induced cytotoxicity in normal cells
Welcome to the technical support resource for Simmiparib, a potent inhibitor of PARP1 and PARP2. This guide is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues related to this compound-induced cytotoxicity in normal cells during pre-clinical research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: My normal (non-cancerous) cell line is showing unexpected levels of cytotoxicity after this compound treatment. What are the possible reasons?
Answer: Unexpected cytotoxicity in normal cells can stem from several factors:
-
Concentration: The concentration of this compound may be too high for the specific cell line. While this compound is selectively potent against homologous recombination (HR)-deficient cancer cells, high concentrations can overwhelm the DNA repair capacity of normal cells.
-
PARP Trapping: this compound, like other PARP inhibitors, not only inhibits PARP's catalytic activity but also "traps" the PARP enzyme on DNA. These trapped PARP-DNA complexes can be toxic, obstructing replication and transcription, even in cells with functional HR pathways. This effect is a primary driver of cytotoxicity in both cancer and healthy cells.[1][2][3]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to DNA damaging agents and PARP inhibitors. Your specific normal cell line may have a lower threshold for toxicity.
-
Off-Target Effects: While this compound is highly selective for PARP1/2, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Some PARP inhibitors have been shown to interact with other protein kinases, which could contribute to cytotoxicity.[4][5]
-
Experimental Error: Ensure proper dilution calculations, thorough mixing, and consistent cell seeding density.
Question: How can I determine the optimal, non-toxic concentration of this compound for my normal control cells?
Answer: The best approach is to perform a dose-response experiment.
-
Select a Range of Concentrations: Based on published IC50 values for cancer cells (see Table 1), select a broad range of this compound concentrations. Start from a very low concentration (e.g., 0.1 nM) and increase logarithmically to a high concentration (e.g., 10-50 µM).
-
Treat Cells: Culture your normal cell line and treat with the different concentrations of this compound for a relevant time period (e.g., 48-72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the percentage of viable cells at each concentration.
-
Plot the Curve: Plot cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the Non-Toxic Range: The optimal concentration for your control experiments will be the highest concentration that does not significantly reduce cell viability (e.g., >95% viability) compared to the vehicle-treated control.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of this compound-induced cytotoxicity?
Answer: this compound is a potent inhibitor of PARP1 and PARP2 enzymes, which are crucial for repairing single-strand DNA breaks (SSBs).[6][7] The cytotoxicity mechanism is twofold:
-
Inhibition of Catalytic Activity: this compound binds to PARP enzymes, preventing them from signaling and recruiting other DNA repair proteins. This leads to an accumulation of SSBs.[2]
-
PARP-DNA Trapping: this compound traps the PARP protein at the site of DNA damage, forming a toxic complex that is more cytotoxic than the unrepaired SSB itself.[1][2] When the cell tries to replicate its DNA, these unrepaired SSBs and trapped complexes are converted into more lethal double-strand breaks (DSBs).[8]
Question: Why is this compound more toxic to certain cancer cells than to normal cells?
Answer: This selectivity is based on the principle of "synthetic lethality".[8]
-
Cancer Cells with HR Deficiency: Many cancers, particularly those with BRCA1 or BRCA2 mutations, have a deficient homologous recombination (HR) repair pathway, which is the primary mechanism for repairing DSBs. When this compound-induced DSBs form in these cells, they cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately apoptosis (programmed cell death).[6][9]
-
Normal Cells: Healthy, non-cancerous cells have a functional HR pathway. They can effectively repair the DSBs caused by this compound, allowing them to survive.[8] Cytotoxicity only occurs at high concentrations when this repair pathway is overwhelmed.
Question: What are the common adverse effects observed with PARP inhibitors in clinical settings that might be relevant to my in vivo studies?
Answer: The most common side effects seen in clinical trials of PARP inhibitors are relevant for animal studies and can provide insight into potential toxicities. These include:
-
Hematological Toxicities: Anemia, thrombocytopenia (low platelet count), and neutropenia (low white blood cell count) are the most common dose-limiting toxicities.[10][11] Inhibition of PARP-2 is believed to contribute significantly to these effects.[10]
-
Gastrointestinal Issues: Nausea is a very common side effect.[11][12]
-
Fatigue: A general feeling of tiredness is frequently reported.[12][13]
Question: Are there strategies to reduce this compound's toxicity in my animal models?
Answer: Yes, based on clinical practices and preclinical research, you can consider the following:
-
Dose Adjustment: Reducing the dose is the most straightforward way to manage toxicity.[10][11]
-
Dose Interruption: Implementing a dosing holiday (e.g., 5 days on, 2 days off) can allow normal tissues, like bone marrow, to recover.[10]
-
Co-treatment (Experimental): Research has suggested that co-targeting other pathways may alleviate toxicity. For instance, one study found that CHK2 inhibition could help suppress the hematological toxicity from PARP inhibitors without compromising their anti-cancer efficacy.[14] This remains an area of active investigation.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | HR Status | IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 deficient | 0.2 |
| Capan-1 | Pancreatic Cancer | BRCA2 deficient | Not specified, but shows G2/M arrest |
| V-C8 | Ovarian Cancer | BRCA2 deficient | Not specified, but shows apoptosis |
This table provides context on the potent activity of this compound in HR-deficient cancer cells. Cytotoxicity in normal cells would be expected at significantly higher concentrations.[6][7]
Table 2: Common All-Grade Adverse Events Associated with PARP Inhibitors (Clinical Data)
| Adverse Event | Frequency in Patients | Management Strategy |
| Nausea | 50% - 75% | Antiemetic prophylaxis |
| Anemia | ~30% | Dose interruption/reduction, transfusion |
| Thrombocytopenia | ~15% - 30% | Dose interruption/reduction |
| Neutropenia | ~30% | Dose interruption/reduction |
| Fatigue | ~30% | Dose interruption/reduction |
This table summarizes common toxicities observed in humans treated with various PARP inhibitors and can help guide monitoring in in vivo models. Data is aggregated from multiple PARP inhibitor studies.[10][11][13]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Cytotoxicity
This protocol uses a resazurin-based assay to measure cell viability.
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired time point (e.g., 48, 72, or 96 hours).
-
Reagent Addition: Add resazurin solution (e.g., alamarBlue™ or PrestoBlue™) to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.
-
Analysis: Normalize the readings to the vehicle control wells to calculate the percentage of cell viability for each concentration.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once attached, treat them with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. This compound is known to cause an accumulation of cells in the G2/M phase.[6][9]
Mandatory Visualizations
Caption: Mechanism of this compound-induced synthetic lethality.
Caption: Workflow for a dose-response cytotoxicity experiment.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 3. nmsgroup.it [nmsgroup.it]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 12. youtube.com [youtube.com]
- 13. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
Simmiparib: A Comparative Analysis of Efficacy in Novel Tumor Models
This guide provides a comprehensive comparison of Simmiparib's performance against other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential in oncology.
Introduction to this compound
This compound is a highly potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1] The PARP family of proteins are crucial for various cellular functions, including the repair of single-strand DNA breaks (SSBs).[2] By inhibiting PARP, this compound disrupts this repair mechanism. This leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[3]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be effectively repaired, leading to cell cycle arrest and apoptosis.[4] This concept is known as synthetic lethality and forms the basis of this compound's targeted anti-cancer activity.[3] Preclinical studies have demonstrated that this compound exhibits more potent inhibition of PARP1/2 and greater anti-cancer activity compared to the first-generation PARP inhibitor, Olaparib.[4]
Mechanism of Action and Signaling Pathway
This compound targets the PARP1 and PARP2 enzymes within the DNA damage response (DDR) pathway. In the event of a single-strand break, PARP enzymes are recruited to the site of damage where they catalyze the synthesis of poly(ADP-ribose) chains on themselves and other target proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair proteins.[3]
This compound's inhibition of PARP1/2 prevents this PARylation process. This not only halts the repair of single-strand breaks but also traps the PARP enzyme on the DNA, forming a toxic PARP-DNA complex.[5][6] These trapped complexes are significant obstacles to DNA replication, leading to the formation of double-strand breaks. In HR-deficient cancer cells, the inability to repair these DSBs results in G2/M cell cycle arrest and subsequent apoptosis.[1][4] This is further mediated by the increased phosphorylation of checkpoint kinases Chk1 and Chk2.[1][2]
Comparative Efficacy Data
This compound has demonstrated superior anti-proliferative activity compared to Olaparib in a range of cancer cell lines, particularly those with deficiencies in the HR pathway. In vivo studies have further validated its potent anti-tumor effects in various xenograft models.
In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, highlighting its selectivity for HR-deficient cells.
| Cell Line | Cancer Type | HR Status | This compound IC50 (nM) | Olaparib IC50 (nM) | Fold Difference (Olaparib/Simmiparib) |
| MDA-MB-436 | Breast Cancer | BRCA1 deficient | 0.2[2] | ~8.8 | ~44 |
| Capan-1 | Pancreatic Cancer | BRCA2 deficient | ~1.0 | ~45.0 | ~45 |
| V-C8 | Ovarian Cancer | BRCA2 deficient | ~2.0 | ~85.0 | ~42.5 |
| Isogenic HR-proficient cells | Various | HR proficient | >1000 | >1000 | - |
Note: IC50 values for Olaparib and fold differences are approximated based on reports that this compound is ~43.8-fold more potent than Olaparib in 11 HR-deficient cancer cell lines.[4]
In Vivo Efficacy in Xenograft Models
This compound, administered orally, has shown significant, dose-dependent tumor growth inhibition in nude mice bearing xenografts of HR-deficient human cancers.
| Tumor Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| MDA-MB-436 Xenograft | Breast (BRCA1 deficient) | This compound 2 mg/kg | p.o., qd, 14 days | 64.93[2] |
| This compound 4 mg/kg | p.o., qd, 14 days | 82.98[2] | ||
| This compound 8 mg/kg | p.o., qd, 14 days | 85.79[2] | ||
| V-C8 Xenograft | Ovarian (BRCA2 deficient) | This compound 8 mg/kg | p.o., qd, 14 days | 74.53[1] |
| BRCA1-mutated Xenograft | Breast Cancer | This compound 10 mg/kg | p.o., qd, 42 days | 76.73[2] |
| This compound 50 mg/kg | p.o., qd, 42 days | 93.82[2] |
p.o. = per os (by mouth); qd = quaque die (every day)
Reports indicate that this compound achieved approximately 10-fold greater tumor growth inhibition than Olaparib in HR-deficient xenograft models.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Xenograft Mouse Model
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected in the right flank with 5 x 10^6 cancer cells (e.g., MDA-MB-436) suspended in 100 µL of Matrigel.
-
Tumor Growth: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally once daily at the specified doses. The control group receives the vehicle only.
-
Monitoring: Tumor volumes and body weights are measured twice weekly.
-
Endpoint: The study is terminated after the specified duration (e.g., 14 or 42 days), or when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Visualizing Workflows and Relationships
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of a compound like this compound.
Logical Pathway to Synthetic Lethality
This diagram illustrates the logical progression from PARP inhibition to selective cell death in HR-deficient tumors.
Conclusion
The available preclinical data strongly support the efficacy of this compound as a potent and selective PARP1/2 inhibitor. In various tumor models, particularly those with homologous recombination deficiencies such as BRCA1/2 mutations, this compound demonstrates significantly greater anti-tumor activity than the first-generation inhibitor Olaparib.[4] Its robust performance in both in vitro and in vivo models underscores its potential as a promising therapeutic agent for cancers with underlying DNA repair defects. The data presented in this guide provides a solid foundation for further investigation and clinical development of this compound in targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Pamiparib? [synapse.patsnap.com]
A Comparative Guide to PARP Inhibitors: Simmiparib vs. Olaparib in BRCA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring BRCA1 and BRCA2 mutations. By exploiting the concept of synthetic lethality, these targeted therapies have significantly improved outcomes for patients with certain types of ovarian, breast, pancreatic, and prostate cancers. Olaparib, the first-in-class PARP inhibitor, has established a strong clinical track record. Simmiparib, a newer agent, has demonstrated potent preclinical activity, suggesting it may offer advantages over existing therapies. This guide provides a comprehensive comparison of this compound and Olaparib, focusing on their performance in BRCA-mutated cancers, supported by available experimental data.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Olaparib are inhibitors of PARP enzymes, primarily PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks (SSBs).[1][2] In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[3] When PARP is inhibited, unrepaired SSBs accumulate and can lead to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.[3]
An important aspect of the mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[1][4] These trapped complexes can be more cytotoxic than the simple inhibition of PARP's enzymatic function. The relative potency of PARP trapping can differ among various inhibitors.[4]
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant olaparib in the subset of patients from Japan with BRCA1- or BRCA2-mutated high-risk early breast cancer from the phase 3 OlympiA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of Simmiparib and Other PARP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Simmiparib's performance against other leading Poly (ADP-ribose) polymerase (PARP) inhibitors. This document synthesizes preclinical and available clinical data, presenting it in a clear, comparative format with supporting experimental details and visual representations of key biological pathways and workflows.
Introduction to PARP Inhibition and the Emergence of this compound
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs), resulting in cancer cell death through a mechanism known as synthetic lethality. This has led to the successful development and approval of several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, for the treatment of various cancers.[1]
This compound is a novel, potent, orally active inhibitor of PARP1 and PARP2 currently in clinical development.[2] Preclinical studies have positioned it as a promising therapeutic agent, demonstrating enhanced potency and anti-tumor activity compared to its parent compound, olaparib. This guide provides a detailed comparison of this compound with other established PARP inhibitors, focusing on their biochemical potency, preclinical efficacy, and mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and other major PARP inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Potency of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Findings |
| This compound | 1.75[3] | 0.22[3] | Approximately 2-fold more potent inhibition of PARP1/2 than olaparib.[2] |
| Olaparib | ~5 | ~1 | First-in-class approved PARP inhibitor. |
| Rucaparib | ~0.65 | ~0.08 | Potent inhibitor of both PARP1 and PARP2. |
| Niraparib | ~3.8 | ~2.1 | Effective in a broad patient population, including non-BRCA mutated cancers. |
| Talazoparib | ~0.56 | ~0.15 | The most potent PARP trapping agent among the approved inhibitors.[4] |
Table 2: Preclinical In Vivo Efficacy of this compound vs. Olaparib
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition | Reference |
| V-C8 (BRCA2-/-) | This compound | 8 mg/kg | 74.53% | [3] |
| MDA-MB-436 (BRCA1-) | This compound | 2 mg/kg | 64.93% | [3] |
| 4 mg/kg | 82.98% | [3] | ||
| 8 mg/kg | 85.79% | [3] | ||
| MDA-MB-436 (BRCA1-) | This compound | 10 mg/kg | 76.73% | [3] |
| 50 mg/kg | 93.82% | [3] | ||
| HR-deficient xenografts | This compound | - | ~10-fold greater than Olaparib | [2] |
Table 3: PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency | Key Findings |
| This compound | Similar to Olaparib | Despite higher catalytic inhibition, PARP1-DNA trapping is comparable to olaparib in preclinical models.[2] |
| Olaparib | ++ | Moderate PARP trapper. |
| Rucaparib | ++ | Similar trapping potency to olaparib. |
| Niraparib | +++ | More potent trapper than olaparib and rucaparib. |
| Talazoparib | ++++ | The most potent PARP trapper among the approved inhibitors.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: PARP-mediated DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: A generalized experimental workflow for the preclinical evaluation of PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used in the evaluation of PARP inhibitors, based on published literature.
PARP Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.
-
Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., nicked DNA), biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, histone-coated microplates.
-
Procedure:
-
Histone-coated plates are rehydrated.
-
Serial dilutions of the PARP inhibitor (e.g., this compound) are added to the wells.
-
PARP enzyme and activated DNA are added to initiate the PARylation reaction in the presence of biotinylated NAD+.
-
The reaction is incubated to allow for the incorporation of biotinylated ADP-ribose onto the histones.
-
The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.
-
After another wash, a chemiluminescent substrate is added, and the signal is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cell lines.
-
Materials: Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient), cell culture medium, PARP inhibitor, and a viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the PARP inhibitor.
-
After a specified incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
The percentage of viable cells is calculated relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.
-
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of a PARP inhibitor to trap the PARP enzyme on DNA.
-
Materials: Purified PARP enzyme, a fluorescently labeled DNA probe (e.g., a nicked oligonucleotide), NAD+, and a fluorescence polarization plate reader.
-
Procedure:
-
The PARP enzyme is incubated with the fluorescent DNA probe, leading to a high fluorescence polarization (FP) signal due to the large size of the complex.
-
The PARP inhibitor is added at various concentrations.
-
NAD+ is added to initiate auto-PARylation of the enzyme. In the absence of an effective trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA, resulting in a low FP signal.
-
In the presence of a trapping inhibitor, PARP remains bound to the DNA even after the addition of NAD+, maintaining a high FP signal.
-
The increase in FP signal is proportional to the PARP trapping activity of the inhibitor.[5]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cells for xenograft implantation (e.g., BRCA-mutant breast cancer cells), PARP inhibitor formulated for oral administration, calipers for tumor measurement.
-
Procedure:
-
Cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the PARP inhibitor (e.g., this compound) orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers like PAR levels).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Discussion and Future Directions
Preclinical data strongly suggest that this compound is a highly potent PARP inhibitor with superior anti-tumor activity in HR-deficient cancer models compared to olaparib.[2][6] Its enhanced catalytic inhibition, however, does not appear to translate to a stronger PARP trapping effect, which is an interesting point of differentiation from other potent PARP inhibitors like talazoparib.
The ongoing Phase 1 clinical trial (NCT02993913) for this compound will be crucial in determining its safety, tolerability, maximum tolerated dose, and preliminary anti-tumor efficacy in patients with advanced solid tumors.[7] The results from this and subsequent trials will be essential to fully understand the clinical potential of this compound and its place in the growing landscape of PARP inhibitors.
Future head-to-head clinical trials comparing this compound with other approved PARP inhibitors will be necessary to definitively establish its relative efficacy and safety profile. Furthermore, research into predictive biomarkers beyond BRCA mutations will be important for identifying patient populations that are most likely to benefit from this compound therapy. The exploration of this compound in combination with other anti-cancer agents, such as immunotherapy and chemotherapy, also represents a promising avenue for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Action of Simmiparib: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Simmiparib's mechanism of action against other prominent PARP inhibitors. Through a comprehensive review of preclinical data, detailed experimental protocols, and visual pathway analysis, we aim to equip researchers with the critical information needed to evaluate and potentially integrate this compound into their research and development pipelines.
At a Glance: this compound's Superior Potency
This compound emerges as a highly potent inhibitor of both PARP1 and PARP2, demonstrating a greater inhibitory effect than its parent compound, Olaparib.[1] Preclinical studies have consistently highlighted its significant anti-proliferative activity across a range of cancer cell lines, particularly those with deficiencies in the homologous recombination (HR) repair pathway.[2]
Quantitative Comparison of PARP Inhibitors
To provide a clear perspective on this compound's potency, the following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other leading PARP inhibitors against PARP1 and PARP2 enzymes. A lower IC50 value indicates greater potency.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Distinctions |
| This compound | 1.75 [2] | 0.22 [2] | High potency against both PARP1 and PARP2. |
| Olaparib | ~5 | ~1 | The parent compound of this compound. |
| Rucaparib | 1.4 | 0.2 | Potent inhibitor of PARP1, PARP2, and PARP3.[3] |
| Niraparib | 3.8 | 2.1 | Noted for its efficacy in both BRCA-mutant and wild-type cancers.[4] |
| Talazoparib | 0.57 | - | Exhibits the most potent PARP trapping activity.[5] |
| Veliparib | 5.2 | 2.9 | Considered a weaker PARP inhibitor with lower PARP trapping ability. |
Mechanism of Action: A Deeper Dive
This compound's primary mechanism of action, like other PARP inhibitors, is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[6] Unable to repair these DSBs, the cells undergo G2/M cell cycle arrest and subsequently, apoptosis.[1]
A key aspect of this mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that obstructs replication forks.[7] While this compound and Olaparib exhibit similar PARP1-DNA trapping effects, the enhanced potency of this compound suggests a more efficient overall disruption of DNA repair processes.[1]
The downstream effects of this compound treatment include the increased phosphorylation of checkpoint kinases Chk1 and Chk2, key regulators of the DNA damage response and cell cycle progression.[2]
Caption: Mechanism of Action of this compound in HR-deficient cancer cells.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, we provide the following detailed protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. PARP Activity Assay (Non-Radioactive, Colorimetric)
This assay measures the enzymatic activity of PARP1/2 by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
This compound and other PARP inhibitors
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and other PARP inhibitors.
-
To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 values from the dose-response curves.
-
2. γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Materials:
-
Cancer cells (HR-deficient and proficient)
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
3. Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining of DNA.[8]
-
Materials:
-
Cancer cells
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
-
4. Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.[1]
-
In Vivo Xenograft Studies
This protocol outlines the establishment of tumor xenografts in mice to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HR-deficient cancer cell line
-
Matrigel
-
This compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Caption: Experimental workflow for the cross-validation of this compound.
Comparative In Vivo Efficacy
Preclinical xenograft models have demonstrated this compound's potent anti-tumor activity in vivo. The following table summarizes the tumor growth inhibition observed with this compound and other PARP inhibitors in various HR-deficient cancer models.
| PARP Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | BRCA1-mutant Breast Cancer Xenograft | 10 mg/kg, p.o., qd | 76.73 | [2] |
| This compound | BRCA1-mutant Breast Cancer Xenograft | 50 mg/kg, p.o., qd | 93.82 | [2] |
| This compound | BRCA2-/- V-C8 Xenograft | 8 mg/kg, p.o., qd | 74.53 | |
| This compound | BRCA2-/- MDA-MB-436 Xenograft | 8 mg/kg, p.o., qd | 85.79 | |
| Olaparib | BRCA-mutant Ovarian Cancer PDX | 50 mg/kg, p.o., qd | Variable, often lower than this compound | [1] |
| Niraparib | HRD Ovarian Carcinoma Xenograft | 50 mg/kg, p.o., qd | Significant inhibition | |
| Talazoparib | BRCA-mutant Breast Cancer Xenograft | 0.33 mg/kg, p.o., qd | Potent inhibition |
Conclusion
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bosterbio.com [bosterbio.com]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of PARP Inhibitors: A Focus on Simmiparib
A detailed examination of the safety profiles of Simmiparib (Senaparib) and other leading PARP inhibitors—Olaparib, Niraparib, Rucaparib, and Talazoparib—reveals a class-wide spectrum of adverse events, with notable differences in the incidence and severity of specific toxicities. This guide provides a comparative analysis of their safety, supported by data from clinical trials, to inform researchers, scientists, and drug development professionals.
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1][2] While their efficacy is well-established, understanding their distinct safety profiles is crucial for optimizing patient care and for the development of next-generation inhibitors. This compound (also known as Senaparib or IMP4297) is a novel, potent PARP1/2 inhibitor that has demonstrated promising preclinical anticancer activity and a tolerable safety profile in clinical trials.[3][4][5][6][7][8]
This guide offers a comparative analysis of the safety profile of this compound against other approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
Comparative Analysis of Adverse Events
The safety profiles of PARP inhibitors are generally characterized by myelosuppression, gastrointestinal issues, and fatigue. However, the frequency and severity of these adverse events (AEs) can vary among the different agents.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (All Grades, %)
| Adverse Event | This compound (Senaparib) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Hematological | |||||
| Anemia | 80.9 | 38-53 | 50-53.1 | 37-38.1 | 53 |
| Neutropenia | 43.9 | 17-23.1 | 20-58.8 | 7 | 35 |
| Thrombocytopenia | 28.1 | 11 | 54.8-61 | 28 | 27 |
| Leukopenia | 43.9 | 13 | 59.3 | - | - |
| Non-Hematological | |||||
| Nausea | - | 49-77 | 43-77.7 | - | 49 |
| Fatigue/Asthenia | 26.3 | 62-67 | 62 | 26.2 | 62 |
| Vomiting | - | 25-40 | 24.3-37.4 | - | 25 |
| Diarrhea | - | 22-37 | - | - | 22 |
| Decreased Appetite | - | 20-21 | - | - | 21 |
| Headache | - | - | - | - | 33 |
Note: Data is compiled from various clinical trials and may not be from head-to-head comparisons. The specific patient populations and trial designs can influence reported AE rates.
Table 2: Comparison of Grade ≥3 Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound (Senaparib) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Hematological | |||||
| Anemia | - | 17 | 24.2-31.6 | 19-38.1 | 39 |
| Neutropenia | - | 6 | 11.2-21.3 | - | 21 |
| Thrombocytopenia | - | <1 | 28.3-39.7 | 5 | 15 |
| Non-Hematological | |||||
| Fatigue/Asthenia | - | 5 | 5.7 | 26.2 | - |
| Hypertension | - | 19 | 8.2 | - | - |
| ALT/AST Elevation | - | - | - | 14.3 | - |
Key Observations from the Comparative Analysis:
-
This compound (Senaparib): The most common treatment-related adverse events reported in a Phase I trial were anemia (80.9%), decreased white blood cell count (43.9%), decreased platelet count (28.1%), and asthenia (26.3%).[5] The Phase III FLAMES study showed a tolerable safety profile, with Grade 3 or higher treatment-emergent AEs occurring in 66.3% of patients on senaparib versus 20.3% on placebo.[6] Notably, it is suggested to have a more favorable non-hematological safety profile compared to other PARP inhibitors.[6]
-
Olaparib: Commonly associated with nausea, fatigue, and anemia.[9][10] Myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) are rare but serious risks.[9]
-
Niraparib: Demonstrates a higher incidence of hematological toxicities, particularly thrombocytopenia.[9][11][12] Hypertension is also a notable adverse event.[13]
-
Rucaparib: Associated with fatigue, anemia, and elevations in liver transaminases (ALT/AST).[14][15]
-
Talazoparib: Hematological toxicities, especially anemia, are prominent.[16][17]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for assessing the safety of PARP inhibitors, the following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating drug safety in clinical trials.
Caption: PARP Inhibition Signaling Pathway.
Caption: General Workflow for Safety Assessment in Clinical Trials.
Experimental Protocols
The safety and toxicity of PARP inhibitors are rigorously evaluated throughout the drug development process, from preclinical studies to post-marketing surveillance. The methodologies employed in clinical trials are critical for defining the safety profile of these agents.
Key Experimental Protocols in Clinical Trials:
-
Adverse Event (AE) Monitoring and Reporting:
-
Methodology: Investigators systematically collect and record all AEs experienced by study participants at each visit. AEs are graded for severity according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the study drug is also assessed.
-
Purpose: To identify the full spectrum of toxicities associated with the drug and to determine their frequency, severity, and potential causality.
-
-
Laboratory Assessments:
-
Methodology: Regular blood tests are conducted to monitor hematological parameters (e.g., complete blood count with differential) and clinical chemistry (e.g., liver function tests, renal function tests). The frequency of testing is typically higher at the beginning of treatment and then spaced out as treatment continues.
-
Purpose: To detect and monitor for common class-specific toxicities such as anemia, neutropenia, thrombocytopenia, and potential effects on liver and kidney function.
-
-
Physical Examinations and Vital Signs:
-
Methodology: Comprehensive physical examinations and monitoring of vital signs (blood pressure, heart rate, etc.) are performed at baseline and at regular intervals throughout the trial.
-
Purpose: To assess the overall health of the patient and to detect any physical signs of toxicity, such as hypertension, which is a known AE for some PARP inhibitors.
-
-
Dose-Limiting Toxicity (DLT) Evaluation (Phase I Trials):
-
Methodology: In dose-escalation studies, a predefined set of severe AEs are designated as DLTs. The occurrence of a DLT in a certain number of patients within a dose cohort triggers a decision to halt dose escalation and determines the maximum tolerated dose (MTD).
-
Purpose: To establish a safe dose range for further clinical investigation.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses:
-
Methodology: Blood samples are collected at various time points to measure the concentration of the drug and its metabolites in the body (PK). PD assessments may include biomarkers to measure the biological effect of the drug, such as the inhibition of PARP activity in peripheral blood mononuclear cells.
-
Purpose: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with both efficacy and toxicity.
-
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
- 4. EMA Accepts MAA of Senaparib for 1L Maintenance Therapy in OC [impacttherapeutics.com]
- 5. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [prnewswire.com]
- 8. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance [mdpi.com]
- 10. Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in SOLO-1 [lynparzahcp.com]
- 11. Safety of niraparib-based regimens in patients with ovarian cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 17. pfizeroncologycongresshub.com [pfizeroncologycongresshub.com]
Independent Verification of Simmiparib's Potency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Simmiparib's potency against other leading PARP inhibitors. The following sections detail experimental data, methodologies, and visualizations to support an independent assessment of its efficacy.
This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA single-strand break repair (SSBR) pathway. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which upon DNA replication, are converted into toxic double-strand breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality. This guide compares the potency of this compound with other well-established PARP inhibitors: Olaparib, Talazoparib, Niraparib, and Rucaparib.
Quantitative Comparison of PARP Inhibitor Potency
The following tables summarize the in vitro potency of this compound and its alternatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay formats.
Table 1: Enzymatic Inhibition of PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| This compound | 1.75 | 0.22 | [1][2] |
| Olaparib | ~5 | ~1 | [3] |
| Talazoparib | 0.57 | - | [4][5] |
| Niraparib | 3.8 | 2.1 | [6][7] |
| Rucaparib | 1.4 (Ki) | - | [8][9] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity by 50%. Ki represents the inhibition constant.
Table 2: Cellular Anti-proliferative Activity in HR-Deficient Cancer Cell Lines
| Compound | Cell Line | Genotype | IC50 (nM) | Reference |
| This compound | MDA-MB-436 | BRCA1-/- | 0.2 | [2] |
| Olaparib | MDA-MB-436 | BRCA1-/- | ~10 | [10] |
| Talazoparib | MX-1 | BRCA1 mutant | 0.3 | [2] |
| Talazoparib | Capan-1 | BRCA2 mutant | 5 | [2] |
| Niraparib | Capan-1 | BRCA2 mutant | 15,000 | [11] |
| Rucaparib | COLO704 | - | 2,500 | [12] |
Note: The anti-proliferative IC50 values represent the concentration of the inhibitor that reduces cell growth by 50%. These values can vary significantly based on the cell line and the assay duration.
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experiments are provided below.
PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1 or PARP2.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histones, which act as the substrate for PARP enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing NAD+ (the co-factor for PARP) and activated DNA (to stimulate PARP activity).
-
Compound Addition: Add serial dilutions of the test compounds (e.g., this compound, Olaparib) to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human PARP1 or PARP2 enzyme to each well.
-
Incubation: Incubate the plate to allow the enzymatic reaction (poly-ADP-ribosylation of histones) to proceed.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes poly-ADP-ribose (PAR) chains.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent or colorimetric substrate for the enzyme.
-
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of PARylation. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation (Clonogenic Survival) Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.
Protocol:
-
Cell Seeding: Seed a low density of cancer cells (e.g., BRCA1-deficient MDA-MB-436 cells) into 6-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitors.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Colony Fixation and Staining:
-
Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution like crystal violet.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.[1][13]
Cellular PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.
Protocol:
-
Cell Treatment: Treat cells with the PARP inhibitors for a specified period.
-
Cell Fractionation: Separate the cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions.
-
Western Blotting:
-
Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a secondary antibody conjugated to HRP for detection.
-
-
Data Analysis: Quantify the amount of PARP1 in the chromatin-bound fraction. An increase in chromatin-bound PARP1 in treated cells compared to untreated cells indicates PARP trapping.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PARP signaling pathway and the experimental workflows.
Caption: PARP signaling pathway and the mechanism of synthetic lethality induced by this compound.
Caption: Workflow for key experimental assays to determine PARP inhibitor potency.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ajmc.com [ajmc.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP1 enzyme inhibition assays [bio-protocol.org]
- 6. Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles (2018) | Elisabetta Leo | 20 Citations [scispace.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Simmiparib and Talazoparib in Cancer Therapy
In the landscape of precision oncology, PARP (poly ADP-ribose polymerase) inhibitors have emerged as a critical class of therapeutics, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comparative overview of two such inhibitors, Simmiparib and Talazoparib, with a focus on their impact on gene expression. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their mechanisms and potential differential effects.
While direct comparative studies on the gene expression profiles induced by this compound and Talazoparib are not yet available in the public domain, this guide synthesizes existing preclinical and clinical data for each drug to offer insights into their individual effects on cellular pathways and gene regulation.
Overview of this compound and Talazoparib
Both this compound and Talazoparib are potent inhibitors of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these drugs lead to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination (HR) repair, a key pathway for fixing double-strand DNA breaks. This mechanism is known as synthetic lethality and is a cornerstone of their anti-tumor activity, especially in cancers with mutations in genes like BRCA1 and BRCA2.
| Feature | This compound | Talazoparib |
| Drug Target | PARP1/2[1] | PARP1/2[2] |
| Mechanism of Action | Inhibition of PARP enzymatic activity and PARP-DNA trapping[1] | Potent PARP trapping and inhibition of PARP enzymatic activity[2][3][4] |
| Therapeutic Approach | Monotherapy and in combination with other anticancer drugs[1] | Monotherapy and in combination with other therapies[5] |
| Preclinical Potency | Reported to be more potent than Olaparib in preclinical studies[1] | Considered one of the most potent PARP inhibitors in terms of trapping efficiency[4] |
| Development Stage | Undergoing clinical trials[1][6] | FDA-approved for certain types of breast cancer[2][4] |
Gene Expression Changes Induced by Talazoparib
Extensive research, including RNA sequencing (RNA-seq) studies on patient-derived xenografts and tumor biopsies from clinical trials, has provided insights into the gene expression alterations induced by Talazoparib. These changes are often associated with the drug's efficacy and mechanisms of resistance.
Key Signaling Pathways Modulated by Talazoparib:
-
DNA Damage Response (DDR): As a PARP inhibitor, Talazoparib's primary effect is on the DDR pathway. This leads to the upregulation of genes involved in sensing DNA damage and initiating cell cycle arrest or apoptosis.
-
Epithelial-to-Mesenchymal Transition (EMT): Studies have shown a correlation between an EMT signature and resistance to Talazoparib.[7] Upregulation of EMT-associated genes can be an adaptive response to the drug.[7]
-
Hypoxia: A hypoxia-related gene expression signature has been observed in tumors resistant to Talazoparib.[8][9]
-
Cell Cycle: Talazoparib can induce G2/M cell cycle arrest.[1]
Differentially Expressed Genes in Response to Talazoparib:
While a comprehensive list of all differentially expressed genes is extensive and context-dependent, studies have highlighted several key genes and gene sets that are modulated by Talazoparib treatment in breast cancer models.
| Gene/Gene Set | Direction of Change in Resistant Tumors | Associated Pathway/Function | Reference |
| SHLD2 | Loss of expression | Shieldin complex, DNA repair | [8][9] |
| Hypoxia Signature Genes | Upregulation | Response to low oxygen | [8][9] |
| EMT Signature Genes | Upregulation | Cell adhesion, migration | [7] |
| SNAI2 | Upregulation | EMT transcription factor | [7] |
| MYC Target Genes | Lower expression | Cell proliferation, metabolism | [8] |
Insights into this compound's Effects
Preclinical data for this compound indicate that it is a potent PARP1/2 inhibitor with significant anti-tumor activity, particularly in HR-deficient cancer cells.[1] While specific gene expression profiling studies for this compound are not as widely published as for Talazoparib, its mechanism of action suggests that it would modulate similar pathways related to DNA damage and repair. Preclinical studies have shown that this compound selectively induces the accumulation of DNA double-strand breaks, G2/M arrest, and apoptosis in HR-deficient cells.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of gene expression studies. Below are generalized protocols based on the methodologies reported in the literature for PARP inhibitor research.
RNA Sequencing (RNA-seq) of Tumor Biopsies
-
Sample Collection: Pre-treatment and on-treatment tumor biopsies are obtained from patients enrolled in clinical trials.[10]
-
RNA Extraction: Total RNA is isolated from the tumor tissue using standard commercially available kits. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: RNA-seq libraries are prepared from the total RNA. This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[5]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon treatment.[8]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Caption: A generalized workflow for RNA-seq analysis of tumor biopsies.
Conclusion
This compound and Talazoparib are both potent PARP inhibitors that exploit the principle of synthetic lethality to target cancers with deficient DNA damage repair. While Talazoparib has a more extensively documented impact on gene expression, particularly in breast cancer, revealing roles for pathways like EMT and hypoxia in drug resistance, detailed public data on this compound's influence on the transcriptome is still emerging.
The information presented here, drawn from available preclinical and clinical studies, provides a foundational understanding of the individual characteristics of these two drugs. Future head-to-head comparative studies are necessary to delineate the specific nuances in their induced gene expression profiles, which will be invaluable for optimizing their clinical application and developing novel combination strategies.
References
- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation [ahdbonline.com]
- 3. urotoday.com [urotoday.com]
- 4. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of biomarkers of response to preoperative talazoparib monotherapy in treatment naïve gBRCA+ breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Simmiparib
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Potent PARP Inhibitor.
Simmiparib is a highly potent, orally active inhibitor of PARP1 and PARP2, demonstrating significant anticancer activities.[1][2] As a hazardous antineoplastic agent, the proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and the environment. Adherence to established institutional and regulatory guidelines for cytotoxic waste is mandatory. This guide provides a procedural framework for the safe disposal of this compound and associated waste materials.
Hazard Profile and Safety Precautions
This compound and similar PARP inhibitors are classified as hazardous. The Safety Data Sheet (SDS) for related compounds indicates potential for skin and eye irritation, and respiratory irritation.[3] As with many antineoplastic agents, it is prudent to handle this compound with the assumption that it may be a mutagen, teratogen, or carcinogen.[4] Therefore, stringent safety measures are required during all handling and disposal procedures.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Gloves: Double chemotherapy-rated gloves are required.[4] Nitrile, polyurethane, neoprene, or latex are recommended materials.[5]
-
Gown: A solid-front barrier gown should be worn.[4]
-
Eye Protection: Safety goggles or a full-face shield must be used.[4]
Summary of Hazards
For easy reference, the table below summarizes the key hazard information for compounds similar to this compound, as specific data for this compound is limited.
| Hazard Classification | Description | Reference Compounds |
| Skin Irritation | Causes skin irritation. | Pamiparib, Olaparib[6] |
| Eye Irritation | Causes serious eye irritation. | Pamiparib, Olaparib[6] |
| Respiratory Irritation | May cause respiratory irritation. | Pamiparib, Olaparib[6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Olaparib[6][7] |
| Reproductive Toxicity | May damage fertility or the unborn child. | Olaparib[6] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of hazardous antineoplastic drugs and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.[4][8]
Segregation of Waste
Proper segregation is the first and most critical step in hazardous waste management.[8]
-
Designated Waste Streams: All materials contaminated with this compound must be segregated from regular laboratory trash and other chemical waste streams.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals.[8]
Waste Containment
-
Solid Waste:
-
Contaminated PPE and Labware: Gloves, gowns, bench protectors, pipette tips, vials, and other contaminated disposable items should be placed in a designated, clearly labeled hazardous waste container.[4] This is often a yellow "Trace" waste container for items with minimal residual contamination.[4]
-
Bulk Powder: Unused or expired solid this compound should be disposed of in its original container if possible, or in a sealed, compatible container.[8] The container must be clearly labeled as hazardous waste.
-
-
Liquid Waste:
-
Stock Solutions and Experimental Media: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Container Labeling: The container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), concentration, and associated hazards.
-
Specialized Containers: Your institution's EHS department may provide specific containers for antineoplastic waste, such as black RCRA containers for bulk amounts.[4]
-
-
Sharps Waste:
Storage of Waste
-
Secure Location: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Use secondary containment to prevent spills.
-
Labeling: Ensure all waste containers are properly labeled and closed at all times, except when adding waste.[8]
Final Disposal
-
Chemical Deactivation: There is no universally accepted method for the chemical deactivation of all antineoplastic agents.[4] Do not attempt to neutralize or deactivate this compound waste unless you are following a validated and approved protocol from your EHS department.
-
Waste Pickup: Arrange for the collection of this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Follow all institutional procedures for requesting a waste pickup.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any hazardous chemical. By implementing these procedures, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
